Indolmycin
描述
属性
IUPAC Name |
(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVWGDQPXCYBV-PELKAZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318549 | |
| Record name | Indolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21200-24-8 | |
| Record name | Indolmycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21200-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolmycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Indolmycin as a Competitive Inhibitor of Tryptophanyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of indolmycin's mechanism of action as a potent and selective competitive inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS). It consolidates key quantitative data, details common experimental protocols for studying this inhibition, and presents visual representations of the underlying molecular interactions and experimental workflows.
Introduction
Tryptophanyl-tRNA synthetase (TrpRS) is a vital enzyme responsible for the acylation of tRNA with tryptophan, a critical step in protein biosynthesis. The fidelity of this process is paramount for cellular viability. Consequently, TrpRS has emerged as an attractive target for the development of novel antimicrobial agents. This compound, a natural product isolated from Streptomyces griseus, is a structural analog of tryptophan that exhibits potent inhibitory activity against prokaryotic TrpRS.[1][2] Its selectivity for bacterial over eukaryotic enzymes makes it a compelling subject of study for antibiotic development.[1][3] This guide delves into the biochemical and structural basis of this compound's inhibitory action.
Mechanism of Action: Competitive Inhibition
This compound functions as a pure competitive inhibitor of TrpRS, directly competing with the natural substrate, tryptophan, for binding to the enzyme's active site.[4] This means that this compound binds to the same site on the free enzyme as tryptophan, thereby preventing the formation of the tryptophanyl-adenylate intermediate, the first step in tRNA charging. The structural similarity between this compound and tryptophan, particularly the shared indole moiety, facilitates this competitive binding. However, subtle structural differences, such as the presence of an oxazolinone ring and a methyl group in this compound, are crucial for its high-affinity binding and inhibitory potency.[1]
The following diagram illustrates the principle of competitive inhibition of TrpRS by this compound.
Caption: Competitive inhibition of TrpRS by this compound.
Quantitative Inhibition Data
The efficacy of this compound as a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The Michaelis constant (Km) for the natural substrate, tryptophan, is also a key parameter for comparison. The following tables summarize the available quantitative data for TrpRS from various organisms.
Table 1: Kinetic Parameters for Tryptophanyl-tRNA Synthetase Inhibition by this compound
| Organism | Enzyme | Km (Tryptophan) (µM) | Ki (this compound) (nM) | Fold Selectivity (Km/Ki) | Reference |
| Bacillus stearothermophilus | TrpRS | 3 | 2 | ~1500 | [1] |
| Escherichia coli | TrpRS | Not specified | 9 | Not specified | [1] |
| Bos taurus (Bovine) | Cytosolic TrpRS | ~2 | 4,000,000 | Not applicable | [1] |
| Human | Mitochondrial TrpRS | Not specified | Not specified, but binds ~700-fold tighter than tryptophan | Not applicable | [5] |
| Human | Cytosolic TrpRS | ~2 | Not specified, but has ~1000-fold weaker affinity than bacterial TrpRS | Not applicable | [3] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [2] |
| Helicobacter pylori | 0.016 | [2] |
Experimental Protocols
The study of this compound's inhibition of TrpRS involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Steady-State Kinetics (PPi Exchange Assay)
This assay measures the enzymatic activity of TrpRS by monitoring the exchange of pyrophosphate (PPi) into ATP, which is dependent on the formation of the tryptophanyl-adenylate intermediate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL bovine serum albumin (BSA).
-
Component Addition: To the reaction buffer, add ATP to a final concentration of 2 mM, and [³²P]PPi to a final specific activity of ~1000 cpm/nmol.
-
Enzyme and Substrate/Inhibitor: Add purified TrpRS to a final concentration of 50 nM. For Km determination, vary the concentration of L-tryptophan (e.g., 0.5-20 µM). For Ki determination, perform the assay at a fixed concentration of tryptophan (near its Km) and varying concentrations of this compound (e.g., 0.1-100 nM).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Quenching and Charcoal Binding: Stop the reaction by adding a quench solution containing activated charcoal (e.g., 1% w/v in 0.5 M HCl). The charcoal binds the [³²P]ATP formed, while the unincorporated [³²P]PPi remains in solution.
-
Filtration and Scintillation Counting: Filter the mixture through glass fiber filters to capture the charcoal with the bound [³²P]ATP. Wash the filters with water to remove unbound [³²P]PPi. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, plot the reaction velocity against the inhibitor concentration and fit the data to the appropriate competitive inhibition model to determine Ki.
X-ray Crystallography
Determining the crystal structure of TrpRS in complex with this compound provides atomic-level insights into the binding mode and the basis for its inhibitory activity.
Protocol:
-
Protein Expression and Purification: Overexpress and purify the target TrpRS to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Complex Formation: Incubate the purified TrpRS with a molar excess of this compound and a non-hydrolyzable ATP analog (e.g., AMP-PNP) to form a stable ternary complex.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives. Optimize the lead conditions to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with a known TrpRS structure as a search model. Refine the model against the experimental data, including the manual building of the this compound ligand into the electron density map.
-
Structural Analysis: Analyze the refined structure to identify the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the active site residues of TrpRS.
The following diagram illustrates a general experimental workflow for studying TrpRS inhibition.
Caption: Experimental workflow for TrpRS inhibition studies.
Downstream Signaling and Cellular Effects
The inhibition of TrpRS by this compound leads to a depletion of charged tryptophanyl-tRNA, which in turn stalls protein synthesis and ultimately leads to bacterial cell death. Beyond its canonical role in translation, eukaryotic TrpRS has been implicated in various signaling pathways, although the direct downstream consequences of its inhibition are still an active area of research.
Inhibition of TrpRS and the subsequent disruption of tryptophan metabolism can have far-reaching cellular effects, including:
-
Immune Regulation: Tryptophan metabolism is a key regulator of immune responses.[6] Human TrpRS expression is induced by interferon-gamma (IFN-γ), suggesting a role in immune signaling.[7]
-
Angiogenesis: Truncated forms of human TrpRS have been shown to have anti-angiogenic properties.
-
Neurodegeneration: Tryptamine, a tryptophan metabolite and a competitive inhibitor of TrpRS, has been linked to neurodegeneration in cellular and animal models.[8]
The following diagram depicts the central role of TrpRS and the consequences of its inhibition.
Caption: The central role of TrpRS in protein synthesis and its inhibition by this compound.
Conclusion
This compound's potent and selective competitive inhibition of bacterial tryptophanyl-tRNA synthetase underscores the potential of this enzyme as a target for novel antibacterial agents. The detailed understanding of its mechanism of action, supported by extensive quantitative data and structural studies, provides a solid foundation for the rational design of new inhibitors with improved pharmacological properties. Further research into the downstream cellular consequences of TrpRS inhibition may unveil additional therapeutic applications for compounds targeting this essential enzyme.
References
- 1. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. This compound inhibits prokaryotic tryptophanyl-tRNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissertation or Thesis | MECHANISM-BASED INHIBITION OF BACTERIAL AND MITOCHONDRIAL TRYPTOPHANYL-TRNA SYNTHESASES IS POTENTIATED BY MG2+•ATP | ID: xw42n886x | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophanyl-tRNA Synthetase [aars.online]
- 8. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Oxazolinone Ring Formation in Indolmycin
Executive Summary
Indolmycin is a potent antibiotic produced by various bacterial strains, including Streptomyces griseus, which inhibits bacterial tryptophanyl-tRNA synthetase.[1][2] Its unique chemical architecture, featuring a central oxazolinone ring, has been a subject of significant interest. For decades, the precise biosynthetic origins of this heterocyclic core remained elusive. This document provides a detailed technical overview of the enzymatic machinery and biochemical transformations responsible for the formation of the oxazolinone ring in this compound. Recent research, combining genetic and biochemical approaches, has successfully elucidated the complete pathway, revealing a novel enzymatic strategy for heterocycle construction.[3][4] This guide details the key enzymes, reaction mechanisms, experimental protocols used for their characterization, and the critical role of a "gatekeeper" protein in ensuring pathway fidelity.
Overview of the this compound Biosynthetic Pathway
The biosynthesis of this compound is a convergent pathway that utilizes two primary precursors: L-tryptophan and L-arginine.[5][6] The pathway can be conceptually divided into three main stages:
-
Formation of Indolmycenic Acid: L-tryptophan undergoes a series of modifications, including deamination to indole pyruvate, C-methylation by the SAM-dependent methyltransferase Ind1, and subsequent reduction by the reductase Ind2 to form (R)-indolmycenic acid.[7][8]
-
Formation of Dehydroarginine: L-arginine is converted to 4,5-dehydro-D-arginine. This transformation is initiated by the PLP-dependent enzyme Ind4, followed by a reduction catalyzed by the Ind5/Ind6 complex.[7][8]
-
Oxazolinone Ring Assembly and Final Methylation: Indolmycenic acid and dehydroarginine are coupled in an ATP-dependent reaction catalyzed by the enzyme Ind3. This crucial step forms the oxazolinone ring. A final N-methylation step, catalyzed by Ind7, yields the mature this compound antibiotic.[7][8]
The following diagram illustrates the overall flow of the biosynthetic pathway leading to the core assembly.
The Core Mechanism: Oxazolinone Ring Formation
The formation of the oxazolinone heterocycle is the key chemical transformation in this compound biosynthesis. This reaction is catalyzed by Ind3, a novel oxazolinone synthetase, with the essential participation of a "gatekeeper" protein, Ind6.[5][3]
Key Components:
-
Ind3: An enzyme with sequence homology to phenylacetate-CoA ligases (PCLs). It catalyzes an unusual ATP-dependent amide bond formation between the carboxyl group of indolmycenic acid and the guanidinium-NH₂ group of dehydroarginine.[3] This is followed by a cyclization that forms the oxazolinone ring.
-
Ind6: A multitasking protein with no characterized homologs. It acts as a chaperone for Ind5 and, critically, as a "gatekeeper" in the Ind3-catalyzed reaction.[5]
-
Substrates: (R)-indolmycenic acid and 4,5-dehydro-D-arginine.
-
Cofactor: ATP is required for the initial adenylation of indolmycenic acid.[5]
The Gatekeeper Mechanism: In the absence of Ind6, the Ind3-catalyzed reaction is derailed, producing an off-pathway shunt product, this compound B, as the major product. When Ind6 is present, it directs the reaction, ensuring that the dominant product is N-demethylthis compound, the correct on-pathway intermediate for this compound synthesis.[3] Ind6 controls the leaving group during the cyclization, thereby preventing the formation of the shunt product.[5]
Quantitative Data Summary
In vitro reconstitution assays have demonstrated the profound effect of Ind6 on the outcome of the Ind3-catalyzed condensation and cyclization reaction. While precise kinetic parameters are not fully detailed in the literature, the qualitative and relative product distributions have been clearly established.[5]
| Reaction Condition | Key Enzymes Present | Primary Substrates | Major Product | Minor Product | Pathway Outcome |
| A (Derailed) | Ind3 | Indolmycenic Acid, Dehydroarginine, ATP | This compound B (Shunt Product) | N-demethylthis compound | Off-pathway |
| B (On-Pathway) | Ind3, Ind6 | Indolmycenic Acid, Dehydroarginine, ATP | N-demethylthis compound | This compound B (Shunt Product) | On-pathway to this compound |
Experimental Protocols
The elucidation of the oxazolinone ring formation was achieved through a combination of gene inactivation and in vitro biochemical assays. The key experimental protocol is the in vitro reconstitution of the enzymatic reaction.
Protocol: In Vitro Reconstitution of Oxazolinone Synthesis
Objective: To biochemically validate the function of Ind3 as an oxazolinone synthetase and demonstrate the gatekeeper role of Ind6.
Materials:
-
Purified His-tagged Ind3 and Ind6 proteins.
-
Substrates: (R)-indolmycenic acid and 4,5-dehydro-D-arginine.
-
Cofactors: Adenosine triphosphate (ATP), Magnesium chloride (MgCl₂).
-
Reaction Buffer: e.g., Tris-HCl buffer, pH 7.5.
-
Analysis Equipment: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Reaction Setup: Two parallel reactions are established in microcentrifuge tubes.
-
Reaction A (Without Gatekeeper): Combine reaction buffer, indolmycenic acid, dehydroarginine, ATP, MgCl₂, and purified Ind3 enzyme.
-
Reaction B (With Gatekeeper): Combine reaction buffer, indolmycenic acid, dehydroarginine, ATP, MgCl₂, and purified Ind3 and Ind6 enzymes.
-
-
Incubation: Incubate both reaction mixtures at an optimal temperature (e.g., 30°C) for a set period (e.g., 1-4 hours or overnight).
-
Reaction Quenching: Terminate the reactions by adding an organic solvent, such as methanol or acetonitrile, to precipitate the enzymes.
-
Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. Collect the supernatant for analysis.
-
Product Analysis:
-
Inject the supernatant onto an HPLC system to separate the substrates and products. Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Analyze the collected HPLC fractions or perform a direct LC-MS analysis to confirm the identity of the products (N-demethylthis compound and this compound B) by their respective mass-to-charge ratios.
-
-
Data Interpretation: Compare the product profiles of Reaction A and Reaction B. The expected outcome is a dominant peak for this compound B in Reaction A and a dominant peak for N-demethylthis compound in Reaction B, confirming the gatekeeper function of Ind6.[5]
Conclusion and Future Outlook
The elucidation of the oxazolinone ring formation in this compound biosynthesis represents a significant advancement in our understanding of natural product assembly. The discovery of Ind3 as an ATP-dependent oxazolinone synthetase and the crucial gatekeeper role of Ind6 reveals a sophisticated enzymatic control mechanism for directing a complex chemical transformation.[5] This knowledge provides a foundation for several key areas of future research and development:
-
Chemoenzymatic Synthesis: The characterized enzymes can be utilized as biocatalysts for the chemoenzymatic synthesis of this compound and its analogs, potentially leading to more efficient and scalable production methods.[5][7]
-
Antibiotic Engineering: By manipulating the biosynthetic pathway, particularly the substrate specificity of Ind3, it may be possible to generate novel this compound derivatives with improved potency, altered spectra of activity, or better pharmacological properties.[3][7]
-
Discovery of Novel Enzymes: The unique mechanism of Ind3 and Ind6 suggests that similar enzymatic systems for heterocycle formation may exist in other biosynthetic pathways, providing new targets for genome mining and enzyme discovery.
This detailed understanding of the this compound pathway empowers researchers and drug developers to harness nature's chemical ingenuity for the creation of next-generation antibiotics.
References
- 1. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits prokaryotic tryptophanyl-tRNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly [agris.fao.org]
- 5. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An engineered biosynthetic–synthetic platform for production of halogenated this compound antibiotics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05843B [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Early Research on Indolmycin: A Technical Whitepaper on its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on the antibiotic indolmycin, focusing on its discovery, antimicrobial properties, and mechanism of action as elucidated in early research.
Discovery and Initial Characterization
This compound was first reported in the 1960s as a novel antibiotic isolated from the fermentation broth of Streptomyces griseus.[1] Early research characterized it as a narrow-spectrum antibiotic with notable activity primarily against Gram-positive bacteria, particularly Staphylococcus aureus. This initial observation positioned this compound as a subject of interest for its potential therapeutic applications.
Antimicrobial Spectrum of this compound
Early investigations into the antimicrobial activity of this compound revealed a specific range of susceptible organisms. The primary method for determining this activity was the tube dilution method, where the minimum inhibitory concentration (MIC) was determined after a set incubation period.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains (Early Studies)
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 - 2.0 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.125 - 2.0 |
| Vancomycin-intermediate S. aureus (VISA) | Gram-positive | 0.125 - 2.0 |
| Escherichia coli | Gram-negative | > 100 |
Note: Data compiled from multiple sources referencing early findings. The primary focus of early research was on Staphylococcus species due to the promising level of activity.
Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase
Pioneering work in the 1970s elucidated the specific mechanism by which this compound exerts its antimicrobial effect. A landmark 1976 study by Werner et al. demonstrated that this compound is a selective inhibitor of prokaryotic tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its corresponding tRNA during protein synthesis.[2]
The study revealed that this compound acts as a competitive inhibitor with respect to tryptophan in prokaryotic systems, such as Escherichia coli.[2] Conversely, it was found to have very little effect on the equivalent eukaryotic enzyme from rat liver, highlighting its potential for selective toxicity against bacteria.[2]
Experimental Protocol: Tryptophanyl-tRNA Synthetase Inhibition Assay (Werner et al., 1976)
The following is a summary of the likely methodology used in the early studies to determine the inhibition of TrpRS, based on standard biochemical practices of the era.
-
Enzyme Preparation:
-
Prokaryotic TrpRS was isolated and purified from E. coli.
-
Eukaryotic TrpRS was isolated and purified from rat liver.
-
-
Assay Mixture: A reaction mixture was prepared containing:
-
Buffer solution (e.g., Tris-HCl) at a physiological pH.
-
ATP and MgCl₂ as co-factors.
-
Radiolabeled tryptophan (e.g., ³H-tryptophan).
-
tRNA specific for tryptophan.
-
Varying concentrations of this compound.
-
A fixed concentration of the TrpRS enzyme.
-
-
Reaction and Quenching:
-
The enzymatic reaction was initiated by the addition of the TrpRS enzyme.
-
The mixture was incubated at 37°C for a defined period.
-
The reaction was stopped by the addition of a strong acid, such as trichloroacetic acid (TCA).
-
-
Measurement of Activity:
-
The acid-precipitated material, containing the charged tRNA (³H-tryptophanyl-tRNA), was collected by filtration.
-
The radioactivity of the collected material was measured using a scintillation counter.
-
The rate of reaction was determined from the amount of radiolabeled tryptophan incorporated into tRNA over time.
-
-
Data Analysis:
-
The inhibitory effect of this compound was assessed by comparing the reaction rates in the presence and absence of the antibiotic.
-
To determine the type of inhibition, experiments were repeated with varying concentrations of both tryptophan and this compound. The data was then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The resulting pattern of line intersections is characteristic of competitive inhibition.
-
Table 2: Kinetic Parameters of this compound Inhibition
| Enzyme Source | Substrate (Tryptophan) K_m | Inhibitor (this compound) K_i | Type of Inhibition |
| Bacillus stearothermophilus TrpRS | 3 µM | 2 nM | Competitive |
| Escherichia coli TrpRS | - | 9 nM | Competitive |
| Bos taurus (eukaryotic) TrpRS | - | 4 mM | Weak Inhibition |
Note: This table includes data from both early and later studies that have refined these measurements, illustrating the significant difference in potency between prokaryotic and eukaryotic enzymes.[3]
Diagram of this compound's Mechanism of Action
Caption: Competitive inhibition of prokaryotic TrpRS by this compound.
Early In Vivo Studies
Information regarding early in vivo studies of this compound is limited in readily available literature. However, it is understood that the antibiotic was not developed for systemic use. This decision was likely influenced by a combination of its narrow spectrum of activity and potential for off-target effects related to tryptophan metabolism in mammals, although it exhibits significantly lower affinity for the eukaryotic TrpRS.[3] The potent anti-staphylococcal activity, however, has led to more recent considerations of this compound as a potential topical agent.
Logical Workflow for Determining Competitive Inhibition
The process to identify this compound as a competitive inhibitor of TrpRS followed a standard biochemical logic.
Diagram of Experimental Workflow
References
- 1. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits prokaryotic tryptophanyl-tRNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Indolmycin In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolmycin is a natural product antibiotic that exhibits potent inhibitory activity against Tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in protein biosynthesis.[1][2][3][4] This enzyme catalyzes the two-step reaction of attaching tryptophan to its cognate tRNA.[5][6][7][8] this compound acts as a competitive inhibitor by binding to the tryptophan binding site of the enzyme.[1][2][3][9] Notably, this compound shows selectivity for prokaryotic TrpRS over its eukaryotic counterparts, making it a subject of interest for the development of novel antibacterial agents.[3][4][9]
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound against Tryptophanyl-tRNA synthetase. The protocol is based on established methodologies for assaying aminoacyl-tRNA synthetase activity.[5][10][11]
Signaling Pathway of Tryptophanyl-tRNA Synthetase
The canonical function of Tryptophanyl-tRNA synthetase (TrpRS) is a two-step process essential for protein synthesis. In the first step, TrpRS activates a tryptophan molecule by reacting it with ATP to form a tryptophanyl-adenylate intermediate and releasing pyrophosphate (PPi). In the second step, the activated tryptophan is transferred to the 3'-end of its cognate tRNA, tRNATrp, to form tryptophanyl-tRNATrp (Trp-tRNATrp). This charged tRNA then participates in peptide bond formation on the ribosome.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Dissertation or Thesis | MECHANISM-BASED INHIBITION OF BACTERIAL AND MITOCHONDRIAL TRYPTOPHANYL-TRNA SYNTHESASES IS POTENTIATED BY MG2+•ATP | ID: xw42n886x | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophanyl-tRNA Synthetase [aars.online]
- 7. Tryptophan—tRNA ligase - Wikipedia [en.wikipedia.org]
- 8. Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits prokaryotic tryptophanyl-tRNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tryptophan Metabolism in Bacteria Using Indolmycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolmycin is a naturally occurring antibiotic produced by Streptomyces griseus. It functions as a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its cognate tRNA during protein synthesis.[1] As a structural analog of tryptophan, this compound competitively binds to the active site of bacterial TrpRS, thereby halting protein production and inhibiting bacterial growth.[1][2] This high specificity for the prokaryotic enzyme over its eukaryotic counterpart makes this compound a valuable tool for studying tryptophan metabolism and a potential lead compound in the development of novel antibacterial agents.[2]
These application notes provide a comprehensive guide for utilizing this compound to investigate various aspects of tryptophan metabolism in bacteria, including direct enzyme inhibition, effects on bacterial growth, and regulation of the tryptophan biosynthesis pathway.
Data Presentation
This compound Inhibition of Tryptophanyl-tRNA Synthetase (TrpRS)
| Bacterial Species | Enzyme | Parameter | Value | Reference |
| Bacillus stearothermophilus | TrpRS | Ki | 2 nM | [2] |
| Escherichia coli | TrpRS | Ki | 9 nM | [2] |
| Escherichia coli | TrpRS | IC50 | 9.25 nM | |
| Helicobacter pylori | TrpRS | IC50 | 12.2 nM | |
| Bos taurus (Bovine) | TrpRS | Ki | 4 mM | [2] |
Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.21 ± 0.04 | [3] |
| 6F-Indolmycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.49 ± 0.03 | [3] |
| 7F-Indolmycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 16.7 ± 4.2 | [3] |
| 5F-Indolmycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 32.5 ± 19.6 | [3] |
| (±)-7a | Staphylococcus aureus NRS384 | 1-2 | [4] |
| (±)-7b | Staphylococcus aureus NRS384 | 1-2 | [4] |
| (±)-7c | Staphylococcus aureus NRS384 | 1-2 | [4] |
| (±)-7e | Staphylococcus aureus NRS384 | 1-2 | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strain in CAMHB overnight at the optimal temperature.
-
Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.5, which corresponds to a defined number of bacterial cells/mL. Further dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL in the wells.
-
-
Serial Dilution of this compound:
-
Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB across the rows of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600 using a plate reader.
-
In Vitro Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay (Pyrophosphate Exchange Assay)
This protocol measures the activity of TrpRS by quantifying the tryptophan-dependent exchange of 32P-labeled pyrophosphate ([32P]PPi) into ATP.
Materials:
-
Purified bacterial TrpRS
-
L-tryptophan
-
ATP
-
[32P]Pyrophosphate
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, and KCl)
-
This compound
-
Activated charcoal
-
Scintillation counter and vials
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, ATP, L-tryptophan, and [32P]PPi.
-
Prepare different concentrations of this compound to be tested.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified TrpRS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with this compound for a short period before adding the other substrates.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Quenching and PPi Separation:
-
Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal will bind the ATP, while the unincorporated [32P]PPi remains in the supernatant.
-
Centrifuge the samples to pellet the charcoal.
-
-
Quantification:
-
Take an aliquot of the supernatant and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the TrpRS activity.
-
-
Data Analysis:
-
Determine the IC50 or Ki value of this compound by plotting the enzyme activity against the inhibitor concentration and fitting the data to an appropriate inhibition model.
-
Analysis of Intracellular Tryptophan Levels by HPLC
This protocol outlines the extraction and quantification of intracellular tryptophan from bacterial cells treated with this compound.
Materials:
-
Bacterial culture
-
This compound
-
Cold methanol (80%)
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Tryptophan standard solution
-
Mobile phase (e.g., a gradient of acetonitrile and a buffer)
Procedure:
-
Sample Collection and Extraction:
-
Grow bacterial cultures to mid-log phase and treat with different concentrations of this compound for a specified time.
-
Harvest the cells by centrifugation at 4°C.
-
Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a known volume of pre-chilled 80% methanol to lyse the cells and precipitate proteins.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge to pellet the cell debris.
-
-
Sample Preparation for HPLC:
-
Collect the supernatant containing the metabolites.
-
Evaporate the supernatant to dryness under a vacuum.
-
Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.
-
Filter the sample through a 0.22 µm filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Separate the metabolites using an appropriate mobile phase gradient.
-
Detect tryptophan using a fluorescence detector (e.g., excitation at 280 nm, emission at 350 nm) or a UV detector.
-
-
Quantification:
-
Create a standard curve using known concentrations of tryptophan.
-
Quantify the intracellular tryptophan concentration in the samples by comparing the peak areas to the standard curve.
-
Visualizations
Signaling Pathway
Caption: this compound competitively inhibits TrpRS, blocking protein synthesis.
Experimental Workflow
Caption: Workflow for the in vitro TrpRS pyrophosphate exchange assay.
Logical Relationships
Caption: Downstream effects of TrpRS inhibition by this compound.
References
- 1. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated inhibition and stimulation of transcription at the trp promoter of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-mediated inhibition and stimulation of transcription at the trp promoter of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Indolmycin as a Chemical Probe for Tryptophanyl-tRNA Synthetase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolmycin, a natural product produced by Streptomyces griseus, is a potent and highly selective inhibitor of prokaryotic and mitochondrial tryptophanyl-tRNA synthetases (TrpRS).[1][2][3] This enzyme is essential for protein synthesis, catalyzing the ligation of tryptophan to its cognate tRNA. The remarkable selectivity of this compound for bacterial TrpRS over its eukaryotic cytosolic counterpart makes it an invaluable chemical probe for studying the structure, function, and inhibition of this key bacterial enzyme.[1][2][4][5] Furthermore, its efficacy against pathogens like Mycobacterium tuberculosis highlights its potential as a lead compound for novel antibiotic development.[6]
These application notes provide a comprehensive overview of this compound's properties as a chemical probe, including its binding affinity and inhibitory constants. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies of TrpRS.
Quantitative Data
The following tables summarize the key quantitative data for this compound's interaction with TrpRS.
Table 1: Inhibitory Potency of this compound Against Tryptophanyl-tRNA Synthetase
| Enzyme Source | Parameter | Value | Reference |
| Bacillus stearothermophilus (BsTrpRS) | Ki | 2 nM | [1][4] |
| Escherichia coli | Ki | 9 nM | [1] |
| Bos taurus (Bovine) | Ki | 4 mM | [1] |
Table 2: Comparative Binding Affinities for TrpRS
| Enzyme Source | Ligand | Km / Ki | Fold Difference (this compound vs. Tryptophan) | Reference |
| Bacillus stearothermophilus (BsTrpRS) | Tryptophan | 3 µM (Km) | ~1500x tighter binding of this compound | [1][4] |
| Bacillus stearothermophilus (BsTrpRS) | This compound | 2 nM (Ki) | [1][4] | |
| Human mitochondrial (HmtTrpRS) | Tryptophan | ~1.4 µM (Km) | ~700x tighter binding of this compound | [7] |
| Human mitochondrial (HmtTrpRS) | This compound | ~2 nM (Kd) | [7] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs
| Compound | Organism | MIC (µM) | Reference |
| This compound (IND) | Mycobacterium bovis BCG | >50 | [6] |
| Y-13 (4"-methylated IND) | Mycobacterium tuberculosis H37Rv | 1.88 | [6] |
| This compound | Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL | [2] |
| This compound | Helicobacter pylori | 0.016 µg/mL | [2] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive inhibitor of TrpRS, binding to the same active site as the natural substrate, tryptophan.[1][3][4] Its high affinity for prokaryotic and mitochondrial TrpRS is attributed to specific interactions within the active site, which are enhanced by the presence of Mg2+•ATP.[7] This selective inhibition disrupts protein synthesis in bacteria, leading to its antimicrobial effect.
Beyond its canonical role in protein synthesis, human TrpRS has non-canonical functions and is implicated in cellular signaling pathways. Notably, it is upregulated by interferon-gamma (IFN-γ) and can translocate to the nucleus, where it forms a complex with DNA-dependent protein kinase (DNA-PKcs) and poly(ADP-ribose) polymerase 1 (PARP-1). This complex is involved in linking IFN-γ signaling to the p53 tumor suppressor pathway.[7]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the interaction of this compound with TrpRS.
Protocol 1: Determination of Ki for this compound using the Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction, the formation of the tryptophanyl-adenylate intermediate, by quantifying the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP.
Materials:
-
Purified TrpRS enzyme
-
L-Tryptophan
-
This compound
-
ATP
-
[32P]PPi
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and [32P]PPi.
-
Tryptophan and this compound Solutions: Prepare a series of dilutions of L-tryptophan and this compound.
-
Assay Setup: In a microcentrifuge tube, combine the reaction mixture with varying concentrations of L-tryptophan and a fixed concentration of this compound. Prepare multiple sets with different fixed concentrations of this compound, including a control set with no this compound.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified TrpRS enzyme to each tube.
-
Incubation: Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding a solution of activated charcoal in TCA. This will bind the unreacted [32P]PPi and the [32P]ATP formed.
-
Washing: Pellet the charcoal by centrifugation and wash the pellet multiple times with a TCA solution to remove any unbound radioactivity.
-
Scintillation Counting: Resuspend the final charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [32P]ATP formed.
-
Data Analysis: Plot the reaction velocity (proportional to CPM) against the tryptophan concentration for each this compound concentration. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Km for tryptophan and the Ki for this compound.[4]
Protocol 2: Aminoacylation Assay to Determine IC50 of this compound
This assay measures the overall aminoacylation reaction by quantifying the attachment of radiolabeled tryptophan to its cognate tRNA.
Materials:
-
Purified TrpRS enzyme
-
[3H]-L-Tryptophan
-
Total tRNA or purified tRNATrp
-
This compound
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
DTT
-
BSA
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, [3H]-L-Tryptophan, and tRNA.
-
This compound Dilutions: Prepare a series of dilutions of this compound.
-
Assay Setup: In a microcentrifuge tube, combine the reaction mixture with varying concentrations of this compound. Include a control with no this compound (100% activity) and a control with no enzyme (background).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified TrpRS enzyme.
-
Incubation: Incubate the reactions at 37°C for a specific time within the linear range of the reaction.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the tRNA and any attached [3H]-tryptophan.
-
Filtration: Filter the precipitate through glass fiber filters and wash the filters with cold TCA to remove any unincorporated [3H]-tryptophan.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing this compound or a novel inhibitor of TrpRS.
Conclusion
This compound's high potency and selectivity for bacterial and mitochondrial TrpRS make it an exceptional chemical probe for dissecting the molecular mechanisms of this essential enzyme. The data and protocols presented here provide a robust framework for researchers to utilize this compound in their investigations, contributing to a deeper understanding of TrpRS enzymology and facilitating the development of novel antibacterial agents. The non-canonical roles of human TrpRS also present exciting avenues for future research, where this compound and its analogs could serve as tools to explore these novel biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. researchgate.net [researchgate.net]
- 7. Trp-tRNA synthetase bridges DNA-PKcs to PARP-1 to link IFN-γ and p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indolmycin in Studying the Bacterial Stringent Response
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Indolmycin is a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its cognate tRNA (tRNATrp).[1][2] This inhibition mimics tryptophan starvation, leading to an accumulation of uncharged tRNATrp. In bacteria, the presence of uncharged tRNAs in the ribosomal A-site is a primary trigger for the stringent response, a global stress response program.[3][4]
The stringent response is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp.[3][5] These signaling molecules are synthesized by RelA/SpoT homolog (RSH) enzymes.[3] The accumulation of (p)ppGpp leads to a massive reprogramming of cellular physiology, including the downregulation of genes involved in growth and proliferation (e.g., those for rRNA, tRNA, and ribosomal proteins) and the upregulation of genes involved in stress survival and amino acid biosynthesis.[3][5][6]
Due to its specific mechanism of action, this compound serves as a valuable chemical tool to induce the stringent response in a controlled and titratable manner. Unlike amino acid starvation of an auxotrophic mutant, which results in a complete cessation of protein synthesis, this compound allows for the study of the stringent response under conditions where translation is inhibited to varying degrees, depending on the concentration of the inhibitor used. This provides a nuanced approach to dissecting the intricate regulatory networks governed by (p)ppGpp.
Key Applications:
-
Induction of the Stringent Response: this compound can be used to reliably and specifically induce the stringent response in a wide range of bacteria.
-
Study of (p)ppGpp Synthesis and Accumulation: It allows for the investigation of the kinetics and regulation of (p)ppGpp synthesis by RSH enzymes.
-
Analysis of Stringent Response-Mediated Gene Regulation: Researchers can use this compound to study the global transcriptional and translational changes that occur during the stringent response.
-
Antimicrobial Drug Discovery: As an inhibitor of an essential bacterial enzyme, this compound and its analogs are of interest in the development of novel antibiotics.[7][8][9] Understanding its interaction with TrpRS and the subsequent induction of the stringent response can inform the design of more potent and selective antibacterial agents.
-
Investigation of Bacterial Persistence and Biofilm Formation: The stringent response is known to play a crucial role in bacterial persistence and biofilm formation. This compound can be used to explore these phenomena in a controlled laboratory setting.
Quantitative Data
Table 1: Kinetic Parameters of this compound Inhibition
| Enzyme Source | Parameter | Value | Reference |
| Bacillus stearothermophilus TrpRS | Km for Tryptophan | 3 µM | [10] |
| Bacillus stearothermophilus TrpRS | Ki for this compound | 2 nM | [10] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [7][11] |
| Helicobacter pylori | 0.016 | [7][11] |
| Mycobacterium tuberculosis (Y-13 analogue) | ~0.5 (1.88 µM) | [8] |
| Staphylococcus aureus NRS384 | 1-2 | [9] |
| Staphylococcus aureus ATCC29213 | 1-2 | [9] |
| Escherichia coli ATCC25922 | >128 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced stringent response.
Caption: Experimental workflow for studying the stringent response.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh medium to a final concentration of approximately 5 x 105 CFU/mL.
-
Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate. The concentration range should span the expected MIC.
-
Add the bacterial inoculum to each well of the 96-well plate.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Induction of the Stringent Response and Measurement of (p)ppGpp by Thin-Layer Chromatography (TLC)
This protocol is a generalized procedure based on methods described for other stringent response inducers.[8]
Materials:
-
Bacterial strain of interest
-
Defined minimal medium (e.g., MOPS minimal medium) with a low phosphate concentration (e.g., 0.4 mM)
-
[32P]orthophosphoric acid
-
This compound
-
Formic acid
-
PEI-cellulose TLC plates
-
TLC developing buffer (e.g., 1.5 M KH2PO4, pH 3.4)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow an overnight culture of the bacterial strain in the defined minimal medium.
-
Dilute the culture in fresh low-phosphate minimal medium and grow to an OD600 of approximately 0.2.
-
Add [32P]orthophosphoric acid (e.g., 100-150 µCi/mL) to the culture and continue to grow for at least two generations to ensure uniform labeling of the nucleotide pools.
-
Induce the stringent response by adding this compound at a predetermined concentration (e.g., 1x or 2x MIC). As a positive control for stringent response induction, serine hydroxamate (SHX) can be used in a parallel culture.
-
Collect samples at various time points (e.g., 0, 5, 15, 30 minutes) after the addition of this compound.
-
Immediately stop the metabolic activity in the collected samples by adding ice-cold formic acid.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the samples to pellet cell debris.
-
Spot a small volume of the supernatant onto a PEI-cellulose TLC plate.
-
Develop the TLC plate using the developing buffer until the solvent front reaches near the top of the plate.
-
Dry the TLC plate and visualize the separated radiolabeled nucleotides using a phosphorimager or by exposing it to an autoradiography film.
-
Quantify the spots corresponding to GTP, ppGpp, and pppGpp to determine the relative levels of (p)ppGpp.
Protocol 3: Analysis of Gene Expression Changes using qRT-PCR
Materials:
-
Bacterial cultures treated with and without this compound (as described in Protocol 2, without radiolabeling)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., containing SYBR Green)
-
Primers for target genes (e.g., genes involved in amino acid biosynthesis) and a housekeeping gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
Harvest bacterial cells from control and this compound-treated cultures at desired time points.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase.
-
Perform qPCR using the synthesized cDNA as a template, the appropriate primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control, normalized to the housekeeping gene.
References
- 1. Transcription Profiling of the Stringent Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stringent response - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Indolmycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolmycin is an antibiotic that selectively inhibits prokaryotic tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme for bacterial protein synthesis.[1][2] This characteristic makes it a subject of interest in the development of new antibacterial agents. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] The protocol is designed to be a comprehensive guide for researchers in microbiology and drug development.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the prokaryotic tryptophanyl-tRNA synthetase (TrpRS).[1] It competes with tryptophan for binding to the enzyme, thereby preventing the synthesis of tryptophanyl-tRNA.[2] This inhibition is selective for prokaryotic TrpRS, with little effect on the eukaryotic equivalent. The disruption of tryptophanyl-tRNA synthesis ultimately halts protein production, leading to a bacteriostatic effect.[1]
Caption: Mechanism of action of this compound.
Experimental Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol is based on the CLSI and EUCAST guidelines for broth microdilution.[3][6][7]
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains for testing (e.g., Staphylococcus aureus)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent.
-
Further dilutions should be made in sterile CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
In the first column of wells, add 50 µL of the appropriate this compound working solution to achieve the highest desired final concentration after inoculation.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column of wells containing this compound.
-
This will result in wells with decreasing concentrations of this compound.
-
Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Caption: Workflow for MIC Determination.
Data Presentation
The following table summarizes reported MIC values for this compound against various bacterial strains.
| Bacterial Strain | MIC Range (mg/L) | Reference |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 8 - 32 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 32 | [1] |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | 8 - 32 | [1] |
| Mupirocin or fusidic acid-resistant S. aureus | 8 - 32 | [1] |
| High-level resistant S. aureus strain | 128 | [1] |
Interpretation of Results
The MIC value is a quantitative measure of the in vitro activity of an antimicrobial agent. It is a critical parameter in drug discovery and development for assessing the potential efficacy of new compounds. The interpretation of MIC values in a clinical context requires correlation with established breakpoints, which have not been formally established for this compound by regulatory bodies like CLSI or EUCAST. For research purposes, MIC values are used to compare the activity of this compound against different bacterial strains and to monitor for the development of resistance.
Quality Control
To ensure the accuracy and reproducibility of the MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay. The determined MIC for the QC strain should fall within the expected range. Adherence to standardized procedures, including inoculum density, incubation conditions, and reading of results, is crucial for obtaining reliable data.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. iacld.com [iacld.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. EUCAST: MIC Determination [eucast.org]
Preparing Indolmycin Stock Solutions in DMSO for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolmycin is a naturally occurring antibiotic produced by various species of Streptomyces. It functions as a potent and specific inhibitor of prokaryotic tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its corresponding tRNA during protein synthesis.[1] This selective action against a crucial bacterial enzyme makes this compound a valuable tool for research in antibacterial drug discovery and for studying bacterial protein synthesis. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for various experimental applications.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N₃O₂ | [2] |
| Molecular Weight | 257.3 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [2] |
| Solubility in DMSO | Soluble | [2] |
| Storage (Solid) | -20°C for ≥ 4 years | [2] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [3] |
Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (various clinical isolates) | 0.125 - 2 | [4] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | Good activity (specific MICs in the 0.125-2 µg/mL range) | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [5] |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | Good activity (specific MICs in the 0.125-2 µg/mL range) | [4] |
| Mupirocin and Fusidic acid-resistant S. aureus | Susceptible | [4] |
| Escherichia coli | No significant activity | [6] |
| Helicobacter pylori | 0.016 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various assays.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 2.573 mg of this compound (Molecular Weight = 257.3 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous DMSO. For 1 mL of stock solution, add 1 mL of DMSO.
-
Cap the tube/vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Safety Precautions:
-
This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a penetrant and can carry dissolved substances through the skin. Handle with care and avoid direct contact.
-
Perform all weighing and handling of the solid compound in a chemical fume hood.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluent (e.g., growth medium)
-
Incubator
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Ensure the final concentration of DMSO is below 0.5% to avoid solvent toxicity to the bacteria.
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh growth medium to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria and medium, no this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
References
- 1. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of derivatives of Tryptophanyl-tRNA synthetase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Indolmycin use in co-culture experiments with resistant and sensitive strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing indolmycin in co-culture experiments to investigate the competitive fitness of resistant and sensitive bacterial strains. The protocols detailed below are designed to be adaptable for various research applications, from fundamental microbiology to preclinical drug development.
Introduction to this compound
This compound is a tryptophan analog antibiotic that acts as a competitive inhibitor of tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein synthesis.[1][2] Its specificity for prokaryotic TrpRS over its eukaryotic counterpart makes it a subject of interest for antibacterial research. Resistance to this compound can emerge through mutations in the trpS gene, which encodes for TrpRS, or via the acquisition of this compound-resistant trpS isoforms. Notably, the development of high-level resistance to this compound can be associated with a significant fitness cost to the bacterium.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and the fitness costs associated with resistance in Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
| Strain Description | This compound MIC (mg/L) | Reference |
| Sensitive Parental Strain (8325-4) | 1 | [1] |
| Low-Level Resistant Mutant | 8 - 32 | [1] |
| High-Level Resistant Mutant (H43N) | 128 | [1] |
Table 2: Fitness Cost of this compound Resistance in Staphylococcus aureus
| Strain Description | Doubling Time (minutes, mean ± SD) | Relative Competitive Fitness (%) | Reference |
| Sensitive Parental Strain (8325-4) | 38.8 ± 0.8 | 100 | [1] |
| Low-Level Resistant Mutant | 39.4 ± 0.2 to 45.1 ± 2.7 | 93 | [1] |
| High-Level Resistant Mutant (H43N) | 81.7 ± 5.0 to 87.6 ± 4.1 | 56 - 60 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for co-culture competition assays.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the sensitive and resistant bacterial strains.
Materials:
-
This compound stock solution
-
Sensitive and resistant bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare overnight cultures of the sensitive and resistant bacterial strains in CAMHB.
-
Adjust the turbidity of the bacterial cultures to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspensions 1:100 in CAMHB to achieve a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria without this compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Co-culture Competition Assay
Objective: To determine the relative fitness of an this compound-resistant strain compared to its isogenic sensitive parent strain in the presence and absence of this compound.
Materials:
-
This compound-sensitive and -resistant bacterial strains
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
TSB agar plates (non-selective)
-
TSB agar plates containing a selective concentration of this compound (e.g., 2x MIC of the sensitive strain)
-
Phosphate-buffered saline (PBS) for dilutions
-
Spectrophotometer
Protocol:
Day 1: Inoculum Preparation
-
Inoculate separate tubes of TSB with the sensitive and resistant strains.
-
Incubate overnight at 37°C with shaking.
Day 2: Co-culture Setup and Initial Plating (T=0)
-
Measure the optical density at 600 nm (OD₆₀₀) of the overnight cultures.
-
Dilute each culture in fresh TSB to an OD₆₀₀ of 0.1.
-
Mix the diluted sensitive and resistant cultures in a 1:1 ratio in a flask containing fresh TSB. Prepare two sets of flasks: one with no this compound and one with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC of the sensitive strain).
-
Immediately after mixing (T=0), take a sample from each flask.
-
Perform a 10-fold serial dilution of the sample in PBS.
-
Plate 100 µL of appropriate dilutions onto both non-selective TSB agar and selective TSB agar with this compound.
-
Incubate the plates at 37°C for 24 hours.
-
Incubate the co-culture flasks at 37°C with shaking for 24 hours.
Day 3: Final Plating (T=24)
-
After 24 hours of co-culture, take a sample from each flask.
-
Perform a 10-fold serial dilution of the sample in PBS.
-
Plate 100 µL of appropriate dilutions onto both non-selective TSB agar and selective TSB agar with this compound.
-
Incubate the plates at 37°C for 24 hours.
Day 4: Data Collection and Analysis
-
Count the colonies on all plates.
-
Non-selective plates: Total CFU (Resistant + Sensitive)
-
Selective plates: CFU of the resistant strain
-
-
Calculate the CFU/mL for each population at T=0 and T=24.
-
Determine the number of sensitive cells by subtracting the resistant CFU from the total CFU.
-
Calculate the ratio of resistant to sensitive cells at T=0 and T=24.
-
Calculate the relative competitive fitness (w) using the following formula:
-
w = [ln(R₂₄/R₀)] / [ln(S₂₄/S₀)]
-
Where R₀ and R₂₄ are the CFU/mL of the resistant strain at 0 and 24 hours, and S₀ and S₂₄ are the CFU/mL of the sensitive strain at 0 and 24 hours.
-
Quantification of Strains using qPCR (Alternative Method)
Objective: To quantify the proportion of resistant and sensitive strains in a co-culture using quantitative PCR. This method is useful when selective plating is not feasible or to confirm plating results.
Materials:
-
Genomic DNA extraction kit
-
Primers specific to a unique region in the resistant strain (e.g., the mutated trpS gene)
-
Primers specific to a conserved region in both strains (for total bacteria quantification)
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Collect samples from the co-culture at T=0 and T=24 hours.
-
Extract total genomic DNA from the samples.
-
Set up two separate qPCR reactions for each DNA sample:
-
Reaction 1: Using primers specific for the resistant strain.
-
Reaction 2: Using primers for the conserved gene to quantify total bacteria.
-
-
Create standard curves for both primer sets using known quantities of purified genomic DNA from the resistant and sensitive strains.
-
Perform the qPCR reactions.
-
Quantify the amount of resistant and total bacterial DNA in each sample based on the standard curves.
-
Calculate the amount of sensitive bacterial DNA by subtracting the resistant DNA quantity from the total DNA quantity.
-
Determine the ratio of resistant to sensitive bacteria at each time point and calculate the relative competitive fitness as described in the co-culture competition assay protocol.
Troubleshooting
-
No growth on selective plates: The concentration of this compound may be too high, or the resistant strain may have lost its resistance. Verify the MIC of the resistant strain.
-
Overgrowth of one strain: The initial inoculum ratio may have been incorrect. Ensure accurate OD₆₀₀ measurements and dilutions.
-
High variability between replicates: Ensure thorough mixing of cultures before sampling and plating. Use appropriate plating techniques to ensure even spreading of the inoculum.
-
qPCR inhibition: Co-purified inhibitors from the culture medium can affect qPCR. Use a high-quality DNA extraction kit and consider a dilution series of the template DNA to check for inhibition.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the dynamics of antibiotic resistance and bacterial fitness in a controlled co-culture environment.
References
Application Notes: Employing Indolmycin to Investigate Aminoacyl-tRNA Synthetase Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indolmycin is a naturally occurring antibiotic produced by Streptomyces griseus. It functions as a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme responsible for charging tRNA with tryptophan during protein synthesis. This specificity makes this compound a valuable tool for studying bacterial TrpRS function, validating it as a drug target, and for screening new antibacterial agents. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in investigating aminoacyl-tRNA synthetase (aaRS) function.
Mechanism of Action:
This compound is a structural analog of tryptophan and acts as a competitive inhibitor of TrpRS. It binds to the same active site on the enzyme as tryptophan, preventing the formation of tryptophanyl-adenylate, the first step in tRNA charging. The selectivity of this compound for bacterial TrpRS over its eukaryotic cytosolic counterparts is a key feature. While bacterial and eukaryotic TrpRS have similar affinities for tryptophan, bacterial TrpRS binds this compound with a significantly higher affinity, approximately 1500-fold tighter than its natural substrate, tryptophan.[1][2][3] This high-affinity binding is attributed to an altered coordination of a magnesium ion (Mg²⁺) and ATP in the active site, which stabilizes a ground-state configuration of the enzyme-inhibitor complex.[2][3][4] In contrast, steric hindrance and an inability to maintain the necessary interactions for substrate recognition are thought to be the reasons for the much weaker affinity of this compound to human cytosolic TrpRS.[2][3][5]
Applications:
-
Enzyme Kinetics and Inhibition Studies: this compound is a crucial tool for characterizing the kinetic parameters of bacterial TrpRS and for studying its inhibition.
-
Drug Discovery and Screening: Its selective action makes it a reference compound in high-throughput screening for novel inhibitors of bacterial TrpRS.
-
Validation of TrpRS as an Antibacterial Target: Studies using this compound help to validate TrpRS as a viable target for the development of new antibiotics.
-
Investigating Resistance Mechanisms: this compound can be used to select for and study resistant bacterial strains, providing insights into the mechanisms of drug resistance.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound and its analogs with tryptophanyl-tRNA synthetase.
Table 1: Kinetic Parameters of this compound Inhibition
| Enzyme Source | Ligand | Km (μM) | Ki (nM) | IC50 | Notes |
| Bacillus stearothermophilus TrpRS | Tryptophan | 3 | - | - | Determined by Michaelis-Menten kinetics.[2] |
| Bacillus stearothermophilus TrpRS | This compound | - | 2 | - | A tight-binding competitive inhibitor.[2] |
| Escherichia coli TrpRS | This compound | - | - | 9.25 nM | Demonstrates potent inhibition of the bacterial enzyme.[7] |
| Helicobacter pylori TrpRS | This compound | - | - | 12.2 nM | Shows activity against pathogenic bacteria.[7] |
| Bovine Liver (Eukaryotic) TrpRS | This compound | - | - | 4.04 mM | Highlights the selectivity for bacterial over eukaryotic enzymes.[7] |
| Plasmodium falciparum TrpRS (apicoplast) | This compound | - | - | - | Selectively inhibits the apicoplast isoform, leading to delayed death of the parasite.[8] |
| Plasmodium falciparum TrpRS (cytosolic) | This compound | - | - | - | Comparatively insensitive to this compound.[8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs
| Organism | Compound | MIC (µg/mL) | Notes |
| Methicillin-resistant S. aureus | This compound | 0.5 | Active against resistant pathogens.[6] |
| Helicobacter pylori | This compound | 0.016 | Demonstrates high potency.[6] |
| Mycobacterium tuberculosis (surrogate) | Y-13 (4"-methylated IND) | ~0.5 (1.88 µM) | An analog with improved anti-mycobacterial activity.[9][10] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate aminoacyl-tRNA synthetase function using this compound.
Protocol 1: Determination of Ki for this compound using a Pyrophosphate (PPi) Exchange Assay
This protocol is based on the methods described for Bacillus stearothermophilus TrpRS.[2][5]
1. Principle: The aminoacylation reaction catalyzed by TrpRS is reversible. In the presence of ATP, tryptophan, and pyrophosphate (PPi), the enzyme catalyzes the exchange of 32P-labeled PPi into ATP. The rate of this exchange is dependent on the enzyme's activity. This compound, as a competitive inhibitor, will reduce the rate of this exchange.
2. Materials:
-
Purified TrpRS enzyme
-
[32P]PPi
-
ATP
-
Tryptophan
-
This compound (stock solution in DMSO or ethanol)
-
Reaction Buffer: 0.1 M Tris-HCl (pH 8.0), 70 mM β-mercaptoethanol, 5 mM MgCl2, 10 mM KF, 2 mM PPi
-
Quench Buffer: Sodium acetate (pH 5.3), 1% SDS
-
Activated charcoal
-
TLC plates (cellulose-PEI)
-
Developing Buffer: 0.75 M KH2PO4 (pH 3.5) with 4 M urea
-
Scintillation counter or phosphorimager
3. Procedure:
-
Prepare a series of reaction mixtures in the Reaction Buffer containing a range of tryptophan concentrations (e.g., 0.3 to 100 µM).
-
For each tryptophan concentration, prepare parallel reactions with different fixed concentrations of this compound (e.g., 0 nM, 2 nM, 5 nM, 10 nM). It is recommended to use stoichiometric amounts of this compound relative to the enzyme concentration.[2][5]
-
Add a known amount of [32P]PPi to each reaction mixture.
-
Initiate the reaction by adding the TrpRS enzyme to a final concentration of approximately 30 nM.
-
Incubate the reactions at 37°C.
-
At various time points, take aliquots of the reaction and add them to the Quench Buffer on ice to stop the reaction.
-
TLC Method:
-
Spot the quenched reaction samples onto a cellulose-PEI TLC plate.
-
Develop the TLC plate using the Developing Buffer to separate [32P]PPi from [γ-32P]ATP.
-
Visualize the plate using a phosphorimager and quantify the spots corresponding to ATP and PPi.
-
-
Charcoal Binding Method:
-
Add the quenched reaction mixture to a slurry of activated charcoal.
-
The charcoal will bind the [γ-32P]ATP, while the [32P]PPi remains in the supernatant.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Calculate the initial reaction rates for each condition.
-
Plot the reaction rates against the tryptophan concentration for each this compound concentration using a Michaelis-Menten plot.
-
Fit the data to the competitive inhibition model using non-linear regression analysis to determine the Km for tryptophan and the Ki for this compound.
Protocol 2: Cell Viability/Minimum Inhibitory Concentration (MIC) Assay
This protocol can be adapted for various bacterial strains.
1. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay determines the potency of this compound against a specific bacterial strain.
2. Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
3. Procedure:
-
Prepare a bacterial inoculum by growing the strain in the appropriate medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare a series of two-fold serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
Visualizations
Diagram 1: Aminoacyl-tRNA Synthetase (aaRS) Catalytic Cycle and Inhibition by this compound
Caption: The two-step aminoacylation reaction catalyzed by TrpRS and its competitive inhibition by this compound.
Diagram 2: Experimental Workflow for Determining this compound's Inhibition Constant (Ki)
Caption: A typical experimental workflow for determining the inhibition constant (Ki) of this compound.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissertation or Thesis | MECHANISM-BASED INHIBITION OF BACTERIAL AND MITOCHONDRIAL TRYPTOPHANYL-TRNA SYNTHESASES IS POTENTIATED BY MG2+•ATP | ID: xw42n886x | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery [mdpi.com]
- 8. Selective inhibition of apicoplast tryptophanyl-tRNA synthetase causes delayed death in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigate Natural Product this compound and the Synthetically Improved Analogue Toward Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Halogenated Indolmycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the synthesis of halogenated indolmycin derivatives, potent inhibitors of bacterial tryptophanyl-tRNA synthetase (TrpRS). The described semi-synthetic approach combines the biosynthetic production of halogenated indolmycenic acid precursors with a three-step chemical synthesis to yield the final halogenated this compound analogs. This methodology allows for the generation of diverse this compound derivatives with potential applications in antibiotic drug discovery.
I. Overview of the Semi-Synthetic Methodology
The synthesis of halogenated this compound derivatives is achieved through a two-stage process:
-
Biosynthesis of Halogenated Indolmycenic Acids: An engineered strain of Escherichia coli is utilized to produce indolmycenic acid and its halogenated analogs. By feeding the culture with specific halogenated indoles, the microbial biosynthetic pathway incorporates these precursors to generate the corresponding 5-, 6-, or 7-halogenated indolmycenic acids.
-
Chemical Synthesis of Halogenated Indolmycins: The purified halogenated indolmycenic acids undergo a three-step chemical synthesis consisting of esterification, cyclization, and methylation to yield the final halogenated this compound derivatives.
II. Data Presentation
Table 1: Production of Halogenated Indolmycenic Acids
| Compound | Precursor Fed (0.5 mM) | Relative Production (%)* |
| Indolmycenic Acid | Indole | 100 |
| 5-Fluoro-indolmycenic Acid | 5-Fluoroindole | 85 |
| 6-Fluoro-indolmycenic Acid | 6-Fluoroindole | 90 |
| 7-Fluoro-indolmycenic Acid | 7-Fluoroindole | 75 |
| 5-Chloro-indolmycenic Acid | 5-Chloroindole | 60 |
| 6-Chloro-indolmycenic Acid | 6-Chloroindole | 65 |
| 7-Chloro-indolmycenic Acid | 7-Chloroindole | 55 |
*Relative production is normalized to the production of indolmycenic acid from indole. Data adapted from Hoffarth et al., 2021.
Table 2: Yields for the Chemical Synthesis of Halogenated Indolmycins
| Step | Reaction | Average Yield (%) |
| 1 | Esterification | 80-90 |
| 2 | Cyclization | 60-70 |
| 3 | Methylation | 50-60 |
Yields are generalized from the protocols detailed below.
Table 3: Biological Activity of Halogenated this compound Derivatives
| Compound | MIC₅₀ against MRSA (µg/mL)[1] |
| This compound | 0.5 - 2.0 |
| 5-Fluoro-indolmycin | 1.6 ± 0.0 |
| 6-Fluoro-indolmycin | 3.1 ± 0.0 |
| 7-Fluoro-indolmycin | 1.6 ± 0.0 |
| 5-Chloro-indolmycin | > 200 |
| 6-Chloro-indolmycin | > 200 |
| 7-Chloro-indolmycin | > 200 |
MRSA: Methicillin-resistant Staphylococcus aureus. Data adapted from Hoffarth et al., 2021.[1]
III. Experimental Protocols
Protocol 1: Biosynthesis of Halogenated Indolmycenic Acids
This protocol describes the general procedure for the production of halogenated indolmycenic acids using the engineered E. coli strain I1234670TS as described by Hoffarth et al., 2021.[1]
Materials:
-
Engineered E. coli I1234670TS strain
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Halogenated indole (e.g., 5-fluoroindole, 7-chloroindole)
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculate a starter culture of E. coli I1234670TS in LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Simultaneously, add the desired halogenated indole to a final concentration of 0.5 mM.
-
Incubate the culture at 18°C for 48-72 hours with shaking.
-
Harvest the cells by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate to dryness using a rotary evaporator.
-
Purify the halogenated indolmycenic acid from the crude extract by reverse-phase HPLC.
Protocol 2: Chemical Synthesis of Halogenated Indolmycins
This three-step protocol is adapted from the literature for the synthesis of this compound and its derivatives.[1]
Step 1: Esterification of Halogenated Indolmycenic Acid
-
Dissolve the purified halogenated indolmycenic acid in ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the ethyl ester with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Step 2: Cyclization to N-desmethyl-halogenated-indolmycin
-
Dissolve the halogenated indolmycenic acid ethyl ester in an appropriate solvent (e.g., methanol).
-
Add a suitable base (e.g., sodium methoxide) and a source of the guanidinium group (e.g., guanidine hydrochloride).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the cyclized product by flash column chromatography.
Step 3: N-methylation to Halogenated this compound
-
Dissolve the N-desmethyl-halogenated-indolmycin in a suitable solvent (e.g., dimethylformamide).
-
Add a methylating agent (e.g., methyl iodide) and a mild base (e.g., potassium carbonate).
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with water and extract the final product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final halogenated this compound derivative by flash column chromatography.
IV. Visualizations
Caption: Semi-synthetic workflow for halogenated this compound derivatives.
Caption: Inhibition of bacterial protein synthesis by halogenated indolmycins.
References
Troubleshooting & Optimization
identifying and mitigating Indolmycin off-target effects in bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indolmycin. The focus is on identifying and mitigating potential off-target effects during antibacterial research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural product antibiotic that acts as a competitive inhibitor of tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in protein synthesis.[1][2][3][4] It functions as a structural analog of L-tryptophan, competing with it for binding to the TrpRS active site.[2][3][4] This selective inhibition of bacterial TrpRS disrupts protein production, leading to an antibacterial effect.[1][2]
Q2: What are "off-target" effects in the context of this compound?
Off-target effects are adverse or unexpected biological responses resulting from this compound interacting with cellular components other than its intended target, TrpRS.[5][6] These effects can complicate experimental results and lead to misinterpretation of the compound's activity. Off-target effects can be due to the chemical properties of the molecule or its interaction with other proteins or pathways.[5][6]
Q3: Why is it crucial to differentiate between on-target and off-target effects?
Distinguishing between on-target and off-target effects is critical for several reasons:
-
Accurate Structure-Activity Relationship (SAR) Studies: Understanding the true basis of antibacterial activity ensures that chemical modifications are focused on improving on-target potency and not inadvertently enhancing off-target effects.[7]
-
Predictive Toxicology: Identifying potential off-target interactions early can help in assessing the toxicological profile of this compound and its derivatives.[5]
-
Mechanism of Action Elucidation: A clear understanding of on-target versus off-target activity is fundamental to accurately defining the compound's mechanism of action.[7]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Question: My MIC values for this compound against the same bacterial strain are variable across experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Density | Standardize the bacterial inoculum preparation. Use a spectrophotometer to adjust the inoculum to a specific optical density (e.g., 0.5 McFarland standard) before dilution. |
| Media Composition Variability | Use a consistent batch of Mueller-Hinton broth (or other specified media) for all experiments.[8] Variations in media components can affect bacterial growth and this compound activity. |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] |
| Plasmid-mediated Resistance | If working with engineered strains, ensure the stability of any plasmids and the consistency of their copy number, as this can influence target expression levels.[9] |
Issue 2: Unexpected Phenotypes Unrelated to Protein Synthesis Inhibition
Question: I'm observing cellular effects (e.g., changes in membrane potential, DNA damage) that are not typically associated with the inhibition of protein synthesis. How can I determine if these are off-target effects of this compound?
Experimental Workflow to Investigate Unexpected Phenotypes:
Caption: Workflow for investigating unexpected phenotypes.
Troubleshooting Steps:
-
Validate On-Target Engagement: Overexpress the primary target, TrpRS, in your bacterial strain.[1] If the unexpected phenotype is an on-target effect, increasing the amount of TrpRS should require a higher concentration of this compound to elicit the same effect. If the phenotype persists at the same this compound concentration despite TrpRS overexpression, it is likely an off-target effect.
-
Perform a Macromolecular Synthesis Assay: This assay can help determine if this compound is affecting other major biosynthetic pathways, such as DNA, RNA, or cell wall synthesis, which would indicate off-target activity.[7]
-
Utilize Genetic Approaches: Employ techniques like transposon mutagenesis or genetic footprinting to identify genes that, when mutated, confer either increased sensitivity or resistance to this compound.[10][11][12] Genes unrelated to tryptophan biosynthesis that alter this compound susceptibility are potential off-target candidates.
Issue 3: Development of Resistance Seems Unrelated to TrpRS Mutations
Question: I have isolated this compound-resistant mutants, but sequencing of the trpS gene (encoding TrpRS) shows no mutations. What is the likely mechanism of resistance?
Possible Mechanisms and Investigative Steps:
-
Efflux Pump Upregulation: The bacteria may have developed resistance by upregulating efflux pumps that actively remove this compound from the cell.
-
Troubleshooting: Perform MIC assays in the presence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of the EPI would suggest the involvement of efflux pumps.
-
-
Drug Modification: The bacteria may have acquired the ability to enzymatically modify and inactivate this compound.
-
Troubleshooting: Analyze the culture supernatant of the resistant strain treated with this compound using techniques like HPLC or mass spectrometry to look for modified forms of the drug.
-
-
Target Bypass: The bacteria might have activated an alternative pathway that circumvents the need for TrpRS, although this is less common for essential enzymes. In some bacteria, there may be multiple trpS genes, with one being inherently resistant to this compound.[13]
Experimental Protocols
Macromolecular Synthesis Assay
This assay measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall. A specific inhibition of protein synthesis would be expected for an on-target effect of this compound.
Methodology:
-
Grow a mid-logarithmic phase bacterial culture.
-
Aliquot the culture into separate tubes.
-
Add different concentrations of this compound (and control antibiotics) to the tubes.
-
Add a specific radiolabeled precursor to each tube:
-
³H-thymidine for DNA synthesis
-
³H-uridine for RNA synthesis
-
³H-leucine for protein synthesis
-
¹⁴C-N-acetylglucosamine for peptidoglycan (cell wall) synthesis
-
-
Incubate for a short period (e.g., 15-30 minutes).
-
Stop the incorporation by adding an acid (e.g., trichloroacetic acid).
-
Collect the precipitate on a filter paper and wash.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Calculate the percentage of inhibition for each pathway compared to an untreated control.
TrpRS Overexpression Assay
Methodology:
-
Clone the trpS gene into an inducible expression vector.
-
Transform the vector into the bacterial strain of interest.
-
Grow two sets of cultures: one with the inducer (to overexpress TrpRS) and one without.
-
Perform an MIC assay or a specific phenotype assay with this compound on both sets of cultures.
-
Compare the results. A shift in the MIC or the concentration required to produce the phenotype indicates on-target activity.[1]
Data Presentation
Table 1: Example Data from a Macromolecular Synthesis Assay
| Compound | Concentration (x MIC) | DNA Synthesis Inhibition (%) | RNA Synthesis Inhibition (%) | Protein Synthesis Inhibition (%) | Cell Wall Synthesis Inhibition (%) |
| This compound | 1x | 5 | 8 | 92 | 3 |
| Ciprofloxacin | 1x | 85 | 10 | 12 | 7 |
| Rifampicin | 1x | 6 | 90 | 15 | 4 |
| Vancomycin | 1x | 4 | 7 | 9 | 88 |
Table 2: Example Data from TrpRS Overexpression Assay
| Strain | This compound MIC (µg/mL) |
| Wild-type | 2 |
| Wild-type with empty vector | 2 |
| Wild-type with TrpRS overexpression vector | 32 |
Visualizing Logical Relationships
Diagram: Differentiating On-Target vs. Off-Target Effects
Caption: Logical flow differentiating on- and off-target effects.
References
- 1. Investigate Natural Product this compound and the Synthetically Improved Analogue Toward Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound-mediated inhibition and stimulation of transcription at the trp promoter of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Genetic Footprinting to Antimicrobial Drug Targets: Examples in Cofactor Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From genetic footprinting to antimicrobial drug targets: examples in cofactor biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genome-scale analysis of essential gene knockout mutants to identify an antibiotic target process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound resistance of Streptomyces coelicolor A3(2) by induced expression of one of its two tryptophanyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in Indolmycin MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indolmycin Minimum Inhibitory Concentration (MIC) assays. Our aim is to help you achieve more consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antibiotic that acts as a competitive inhibitor of the bacterial enzyme tryptophanyl-tRNA synthetase (TrpRS).[1][2] This enzyme is crucial for protein synthesis as it attaches the amino acid tryptophan to its corresponding transfer RNA (tRNA). By binding to TrpRS, this compound prevents tryptophan from binding, thereby halting protein production and inhibiting bacterial growth.[2] Notably, this compound shows a significantly higher affinity for bacterial TrpRS compared to its eukaryotic counterpart, which contributes to its selective antibacterial activity.[2][3]
Q2: My this compound MIC values are consistently higher/lower than expected. What are the common causes?
Variability in MIC results can stem from several factors. Key areas to investigate include:
-
Media Composition: The concentration of tryptophan in your culture medium is a critical factor. Since this compound is a competitive inhibitor of tryptophan, high levels of tryptophan in the media can antagonize the antibiotic's activity, leading to falsely elevated MIC values.
-
Inoculum Density: An incorrect bacterial concentration in the inoculum can significantly impact results. Too high of an inoculum may lead to higher MICs, while a low inoculum can result in falsely low MICs.
-
This compound Stock Solution: Ensure the stock solution is accurately prepared, stored correctly to maintain its stability, and that the final concentrations in the assay are correct.[1][4]
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) of incubation must be standardized and appropriate for the test organism.
Q3: What are the recommended quality control (QC) strains for this compound MIC assays?
Standard QC strains for antimicrobial susceptibility testing, such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922, are recommended.[5] It is crucial to test these strains in parallel with your experimental isolates to ensure the assay is performing correctly. The results for the QC strains should fall within established acceptable ranges.
Q4: How should I prepare and store my this compound stock solution?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][6] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it in the appropriate culture medium for your assay. For long-term storage, this compound solid is stable for at least four years when stored at -20°C.[1][6] Once in solution, it is best to aliquot the stock and store it at -20°C or below to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound MIC assays.
| Problem | Potential Cause | Recommended Action |
| High MIC values for susceptible strains | High tryptophan levels in the media: The competitive nature of this compound means excess tryptophan will counteract its effect. | Use a defined medium with a known and consistent concentration of tryptophan. If using complex media like Mueller-Hinton Broth (MHB), be aware that lot-to-lot variability in tryptophan content can occur. Consider testing different lots of media or preparing your own defined medium. |
| Inoculum too dense: An excessive number of bacterial cells can overcome the inhibitory effect of the antibiotic. | Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this to achieve the final recommended inoculum concentration in the wells. | |
| Degradation of this compound: Improper storage or handling of the stock solution can lead to reduced potency. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Low MIC values for resistant strains | Inoculum too low: An insufficient number of bacterial cells may be inhibited by lower concentrations of the antibiotic. | Ensure your inoculum preparation is accurate and consistent. Verify the density using spectrophotometry or plate counts. |
| Incorrect reading of results: Faint growth or "trailing" endpoints can be misinterpreted. | Read the MIC as the lowest concentration of this compound that causes complete inhibition of visible growth. Use a magnifying mirror or a plate reader to aid in visualization. | |
| Inconsistent results between experiments | Variability in media preparation: Differences in pH, cation concentration, or other components can affect bacterial growth and antibiotic activity. | Adhere strictly to the manufacturer's instructions for media preparation. Ensure the pH is within the recommended range. |
| Inconsistent incubation conditions: Fluctuations in temperature or incubation time can lead to variable growth rates. | Use a calibrated incubator and maintain consistent incubation times for all assays. | |
| Pipetting errors: Inaccurate dilutions of the antibiotic or inoculum will lead to variable results. | Use calibrated pipettes and ensure proper pipetting technique. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound.
Table 1: Reported MIC Values for this compound against Staphylococcus aureus
| Strain | MIC50 (µg/mL) | MIC Range (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 0.125 - 2 | [7] |
| Methicillin-Susceptible S. aureus (MSSA) | - | 1 - 2 | [8] |
Table 2: this compound Properties
| Property | Value | Reference |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol | [1][6] |
| Storage Stability (Solid) | ≥ 4 years at -20°C | [1][6] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on standard broth microdilution methods and adapted for the specific considerations of this compound.
1. Materials
-
This compound powder
-
DMSO (or other suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or a defined medium with a known, low concentration of tryptophan
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Spectrophotometer
2. Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in the chosen culture medium to create a range of concentrations. The final concentrations in the microtiter plate should typically range from 0.06 to 64 µg/mL, but may be adjusted based on the expected susceptibility of the test organism.
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD600 of 0.08-0.13).
-
Within 15 minutes of preparation, dilute the standardized suspension in the culture medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Assay Procedure
-
Add 50 µL of the appropriate this compound working solution to each well of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with inoculum but no antibiotic) and a negative control (wells with medium only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
This compound Mechanism of Action
Caption: Competitive inhibition of bacterial protein synthesis by this compound.
This compound MIC Assay Workflow
Caption: Workflow for a standard broth microdilution this compound MIC assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. glpbio.com [glpbio.com]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. An engineered biosynthetic–synthetic platform for production of halogenated this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of derivatives of Tryptophanyl-tRNA synthetase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to overcome Indolmycin resistance in bacterial cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols to address challenges related to Indolmycin resistance in bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring antibiotic produced by Streptomyces griseus.[1] It functions as a structural analog of L-tryptophan and acts by competitively inhibiting bacterial tryptophanyl-tRNA synthetase (TrpRS).[2][3][4] This enzyme is crucial for charging transfer RNA (tRNA) with tryptophan, an essential step in protein synthesis. By blocking TrpRS, this compound leads to an accumulation of uncharged tRNA, which halts protein production and ultimately results in a bacteriostatic effect, inhibiting bacterial growth.[3]
Q2: My bacterial cultures are showing increasing resistance to this compound. What are the likely causes?
This compound resistance in bacteria primarily develops through three main mechanisms:
-
Target Site Modification: This is the most common mechanism. Spontaneous mutations in the bacterial gene encoding TrpRS (trpS) can alter the enzyme's structure, particularly in the tryptophan-binding pocket. These changes reduce this compound's binding affinity without significantly affecting the enzyme's natural function with tryptophan, thus conferring resistance.[2][3][5]
-
Target Overexpression or Gene Duplication: Some bacterial species, like Streptomyces coelicolor, possess multiple copies of the trpS gene, where one copy may be inherently resistant to this compound.[5] Exposure to the antibiotic can induce the expression of the resistant gene.[5] Alternatively, bacteria can increase the expression of their sole trpS gene, producing more TrpRS enzyme to overwhelm the inhibitory effect of this compound.[6]
-
Horizontal Gene Transfer: Bacteria can acquire auxiliary TrpRS genes from other bacteria.[1] These acquired genes often encode an isoform of the TrpRS enzyme that is naturally resistant to this compound, providing a rapid path to high-level resistance.[1]
Q3: How can I experimentally confirm the mechanism of resistance in my bacterial strain?
To investigate the resistance mechanism, you can perform a series of experiments:
-
Confirm Resistance Level: First, determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain using the broth microdilution method. A significant increase compared to the sensitive parent strain confirms resistance.
-
Sequence the Target Gene: Amplify and sequence the trpS gene from your resistant isolate. Compare the sequence to that of the sensitive strain to identify any point mutations. An H43N mutation, for example, is known to confer high-level resistance in S. aureus.[3][7]
-
Analyze Gene Expression: If no mutations are found, quantify the expression level of the trpS gene using reverse transcription-quantitative PCR (RT-qPCR). A significant upregulation in the resistant strain suggests target overexpression is the cause.
-
Screen for Additional Genes: Use PCR with primers designed for known this compound-resistant TrpRS isoforms to check for the acquisition of an auxiliary resistance gene.[1]
Q4: What are the primary strategies to overcome this compound resistance during experiments?
There are two main strategies to combat this compound resistance:
-
Combination Therapy: Use this compound in combination with another compound to create a synergistic effect.[6][8] An effective approach is to pair an this compound analog with an inhibitor of the tryptophan biosynthesis pathway.[6] This dual-pronged attack targets both protein synthesis and the supply of the natural substrate that this compound competes with. Another strategy is to combine this compound with efflux pump inhibitors (EPIs), especially in Gram-negative bacteria where efflux is a common resistance mechanism.[9][10]
-
Use of Novel Analogs: Synthetically modified versions of this compound may exhibit improved potency or be better able to evade resistance mechanisms.[6] For example, the 4"-methylated this compound analog, Y-13, has shown improved activity against mycobacteria.[6]
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Action & Troubleshooting Steps |
| Gradual increase in this compound MIC over successive passages. | Stepwise accumulation of spontaneous mutations in the trpS gene. | 1. Sequence trpS Gene: Isolate genomic DNA from the resistant culture, PCR amplify the trpS gene, and sequence it to identify mutations. 2. Implement Combination Therapy: Perform a checkerboard assay to test for synergy between this compound and a TrpE inhibitor (e.g., indole propionic acid) to potentially restore sensitivity.[6] |
| Sudden emergence of high-level this compound resistance. | Acquisition of a mobile genetic element carrying an this compound-resistant TrpRS homolog.[1] | 1. Screen for Known Resistance Genes: Use PCR to screen for known auxiliary TrpRS resistance genes like trpRS1.[1][5] 2. Whole-Genome Sequencing (WGS): If PCR is negative, perform WGS to identify novel acquired genes or large-scale genomic rearrangements. |
| Resistance observed, but no mutations in trpS and no known auxiliary genes detected. | 1. Target Overexpression: The bacteria may be upregulating the expression of the native trpS gene.[6] 2. Efflux Pump Activity: The bacteria may be actively pumping this compound out of the cell.[11][12] | 1. Quantify Gene Expression: Use RT-qPCR to compare the expression level of trpS in the resistant strain versus the sensitive parent strain. 2. Test Efflux Pump Inhibitors (EPIs): Perform a checkerboard assay with this compound and a broad-spectrum EPI (e.g., PAβN) to see if resistance can be reversed.[10] |
Data & Quantitative Analysis
Table 1: Efficacy of this compound and Analogs Against Mycobacteria
| Compound | Target Organism | MIC (μM) | Fold Improvement vs. This compound |
| This compound (IND) | M. bovis BCG | 15 | - |
| Y-13 (4"-methylated IND) | M. bovis BCG | 1.88 | ~8x |
Data adapted from a study on synthetic IND analogues against mycobacterial strains.[6]
Table 2: Interpretation of Checkerboard Assay Results
The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction between two antimicrobial agents.
FIC Index = FIC of Drug A + FIC of Drug B Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
This interpretation is standard for synergy testing.[13][14]
Table 3: Known Resistance Mutations in Tryptophanyl-tRNA Synthetase (TrpS)
| Organism | Mutation in TrpS | Observed MIC of this compound |
| Staphylococcus aureus | H43N | 128 mg/L (High-level resistance) |
| Streptomyces coelicolor | Lysine at position 9 (in TrpRS1 isoform) | Confers inherent resistance |
Data sourced from studies on S. aureus and S. coelicolor.[3][5][7]
Visual Guides & Workflows
Caption: Mechanism of this compound action and key bacterial resistance pathways.
Caption: Experimental workflow for investigating the cause of this compound resistance.
Caption: Logic diagram illustrating strategies for combination therapy.
Key Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
Sterile 96-well microtiter plates (round-bottom recommended)[15]
-
Bacterial culture in the appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution of known concentration
-
Sterile diluents and multichannel pipettors
Methodology:
-
Prepare Plates: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[15]
-
Serial Dilution: Add 100 µL of a 2x concentrated this compound solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).[15]
-
Prepare Inoculum: Grow the bacterial strain to the mid-log phase. Dilute the culture to a standardized concentration, typically ~1 x 10⁶ CFU/mL. The final inoculum in the wells should be ~5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read MIC: The MIC is the lowest concentration of this compound in a well that shows no visible turbidity (bacterial growth).[15]
Protocol 2: Checkerboard Assay for Synergy Analysis
This assay is used to evaluate the interaction between this compound and a second compound (e.g., a TrpE inhibitor or an EPI).[16][17]
Methodology:
-
Plate Setup: Use a 96-well plate. Drug A (this compound) is serially diluted vertically (down the columns), while Drug B (the second compound) is serially diluted horizontally (across the rows).[13]
-
Dilutions:
-
Along the y-axis (e.g., rows A-G), create 2-fold dilutions of this compound in broth.
-
Along the x-axis (e.g., columns 1-10), create 2-fold dilutions of the second drug.
-
The result is a matrix where each well contains a unique concentration combination of the two drugs.[13]
-
Include rows and columns with each drug alone to determine their individual MICs under the assay conditions. Also include growth and sterility controls.
-
-
Inoculation and Incubation: Inoculate the plate with the bacterial culture as described in the MIC protocol. Incubate for 18-24 hours.
-
Data Analysis:
-
Read the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug in every well that shows growth inhibition.
-
Calculate the FIC Index for each combination (see Table 2).
-
An FIC Index of ≤ 0.5 indicates synergy.[14]
-
Protocol 3: Molecular Identification of trpS Gene Mutations
This protocol outlines the steps to identify mutations in the TrpRS gene responsible for resistance.
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific to the trpS gene of the target bacterium
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the this compound-resistant and the sensitive parent strains.
-
PCR Amplification: Set up a PCR reaction using primers that flank the entire coding sequence of the trpS gene. Use the extracted genomic DNA as a template.
-
Verify Amplicon: Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. Use both forward and reverse primers in separate sequencing reactions for accuracy.
-
Sequence Analysis: Align the DNA sequence from the resistant strain against the sequence from the sensitive (wild-type) strain.[18] Identify any nucleotide changes that result in amino acid substitutions, which could explain the resistant phenotype.
References
- 1. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound resistance of Streptomyces coelicolor A3(2) by induced expression of one of its two tryptophanyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glpbio.com [glpbio.com]
- 8. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 9. Frontiers | Resistance-resistant antibacterial treatment strategies [frontiersin.org]
- 10. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | RND-type Drug Efflux Pumps from Gram-negative bacteria: Molecular Mechanism and Inhibition [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]
dealing with Indolmycin precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Indolmycin, focusing on the common issue of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: this compound is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents like DMSO, ethanol, and methanol.[1][2] When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium, the solubility of this compound can dramatically decrease, leading to precipitation.[3] This is a common issue for hydrophobic compounds.[3]
Q2: What is the best solvent to dissolve this compound for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing this compound stock solutions.[1][2][4] Other organic solvents such as ethanol, methanol, and dimethyl formamide can also be used.[1][2] It is recommended to use a new, unopened bottle of DMSO, as it can absorb moisture, which may negatively affect the solubility of this compound.[4]
Q3: How can I increase the solubility of this compound when preparing my stock solution?
A3: To aid in the dissolution of this compound in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath.[2][4]
Q4: What are the recommended storage conditions for this compound and its stock solutions?
A4: Solid this compound should be stored at -20°C and is stable for at least four years.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[2][4]
Q5: Can I redissolve precipitated this compound in my experimental setup?
A5: Redissolving precipitated this compound directly in your aqueous experimental setup can be challenging. The primary approach should be to prevent precipitation in the first place. If precipitation occurs, it indicates that the concentration of this compound is above its solubility limit in that specific aqueous medium. While gentle warming or sonication might help in some cases, it may not be suitable for all experimental conditions, especially those involving live cells. It is often better to prepare a new, more dilute solution from your stock.
Troubleshooting Guide
Issue: Precipitation observed immediately upon adding this compound stock solution to aqueous media.
| Potential Cause | Suggested Solution |
| Concentration Exceeds Aqueous Solubility | The final concentration of this compound in your aqueous medium is too high. The solubility in the DMSO stock is not the limiting factor once diluted.[3] Lower the final concentration of this compound in your experiment. |
| High Concentration of DMSO Stock | Using a very high concentration stock solution can lead to localized high concentrations upon dilution, causing precipitation. Try preparing a more dilute stock solution and adding a larger volume to your aqueous medium to achieve the same final concentration. |
| Poor Mixing | Inadequate mixing upon addition of the stock solution can create localized areas of high concentration. Add the this compound stock solution dropwise while gently vortexing or swirling the aqueous medium. |
| Temperature Shock | Adding a room temperature or warm stock solution to a cold aqueous medium can sometimes induce precipitation. Allow both the stock solution and the aqueous medium to equilibrate to the same temperature before mixing. |
Issue: Precipitation observed over time in the aqueous solution.
| Potential Cause | Suggested Solution |
| Evaporation of Solvent | Over time, especially in open or poorly sealed containers, evaporation of the aqueous solvent can increase the concentration of this compound, leading to precipitation. Ensure your experimental containers are well-sealed. If using a cell culture incubator, ensure proper humidification.[5] |
| pH Changes | The pH of your aqueous solution may change over time, affecting the solubility of this compound. Ensure your buffer system is robust and the pH remains stable throughout your experiment. |
| Interactions with Media Components | This compound may interact with salts or other components in complex media, leading to the formation of insoluble complexes. If possible, simplify your buffer system or test the solubility of this compound in different media formulations. |
| Temperature Fluctuations | Repeated temperature changes, such as moving samples between a refrigerator and a benchtop, can affect solubility. Maintain a stable temperature for your experimental solutions. |
Data Presentation
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Details | Reference |
| Recommended Solvents | DMSO, Ethanol, Methanol, Dimethyl Formamide | [1][2] |
| Solubility in DMSO | 3 mg/mL (11.66 mM); may require ultrasonic and warming | [4] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [2][4] |
| Solid Form Storage | -20°C for ≥ 4 years | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 257.3 g/mol .
-
Weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, place the vial in a 37°C water bath or incubator for 10-15 minutes.[2]
-
Following warming, place the vial in an ultrasonic water bath for 10-15 minutes.[2]
-
Visually inspect the solution to ensure all solid has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]
-
Visualizations
Figure 1. Troubleshooting workflow for this compound precipitation.
Figure 2. Factors contributing to this compound precipitation.
References
Technical Support Center: Minimizing Indolmycin Degradation in Long-Term Experiments
Welcome to the technical support center for Indolmycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound throughout long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is the first and most critical step in minimizing this compound degradation. Both solid this compound and stock solutions have specific storage requirements to ensure long-term stability.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| In Solvent (e.g., DMSO, Ethanol, Methanol) | -80°C | Up to 6 months | |
| In Solvent (e.g., DMSO, Ethanol, Methanol) | -20°C | Up to 1 month |
Q2: How should I prepare my this compound stock solution to maximize stability?
A2: To prepare a stable stock solution, dissolve solid this compound in an appropriate organic solvent such as DMSO, ethanol, or methanol.[1] For extended storage, it is recommended to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What factors can contribute to this compound degradation in my experiments?
A3: Several factors can compromise the stability of this compound in aqueous solutions like cell culture media. These include:
-
Temperature: Elevated temperatures, such as the 37°C incubation common for cell culture, can accelerate degradation.
-
pH: The pH of the experimental medium can significantly influence the rate of hydrolysis of this compound.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: Components in biological matrices, such as serum in cell culture media, may contain enzymes that can metabolize or degrade this compound.
Q4: How stable is this compound in cell culture medium at 37°C?
A4: While specific public data on the half-life of this compound in various cell culture media is limited, it is a critical parameter to determine empirically for long-term experiments. The stability will depend on the specific components of the medium, including pH and the presence of serum. For experiments lasting several days, it is advisable to replenish the this compound-containing medium periodically (e.g., every 24-48 hours) to maintain a consistent effective concentration. A stability test in your specific cell culture medium is recommended to determine the rate of degradation under your experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential this compound degradation during your experiments.
Issue 1: I am observing a decrease in the biological activity of this compound over the course of my multi-day experiment.
This is a common issue that often points to the degradation of the compound in the experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound activity.
Issue 2: I suspect my this compound is degrading, but I'm not sure which factor is the primary cause.
To identify the cause of degradation, a systematic approach known as a forced degradation study can be adapted to your experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Key Degradation Factors
This protocol is designed to intentionally stress this compound to identify the conditions under which it is most likely to degrade. This information can help in designing more stable experimental conditions.
Objective: To determine the relative stability of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Cell culture medium (or buffer of interest)
-
HPLC system with UV detector
-
pH meter
-
Incubators set at desired temperatures (e.g., 37°C, 50°C)
-
Photostability chamber or a light source with controlled UV and visible light output
Methodology:
-
Preparation of Test Solutions:
-
Prepare a fresh dilution of this compound in your cell culture medium or buffer to a final concentration relevant to your experiments (e.g., 10 µM).
-
For each stress condition, prepare a separate sample of the this compound solution.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the solution to ~2-3 with 1 M HCl.
-
Base Hydrolysis: Adjust the pH of the solution to ~9-10 with 1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂ to the this compound solution.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 50°C).
-
Photodegradation: Expose the solution to a controlled light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.
-
Control: Keep one sample at 4°C in the dark.
-
-
Time Points:
-
Collect aliquots from each condition at multiple time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Immediately quench any reactions if necessary (e.g., neutralize acidic/basic solutions) and store samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the parent this compound peak in each sample using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Protocol 2: HPLC Method for Stability Assessment
Instrumentation and Conditions (Example):
| Parameter | Specification |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound and potential degradation products. A starting point could be 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the UV absorbance spectrum of this compound (a diode array detector is recommended to identify the optimal wavelength and monitor for new peaks). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation: The specificity of this method to separate the parent drug from its degradation products should be confirmed through the forced degradation study outlined in Protocol 1.
Visualizing Potential Degradation Pathways
While the exact degradation products of this compound are not well-documented in publicly available literature, we can hypothesize potential pathways based on its chemical structure, which includes an oxazolone ring and an indole moiety.
Caption: Potential degradation pathways for this compound.
By understanding the factors that influence this compound's stability and by implementing the appropriate handling and experimental procedures, researchers can minimize degradation and ensure the reliability and reproducibility of their results in long-term studies.
References
addressing nonspecific binding of Indolmycin in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the nonspecific binding of Indolmycin in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product antibiotic that acts as a competitive inhibitor of tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein synthesis.[1][2] It mimics the substrate tryptophan, binding to the active site of the bacterial enzyme with high affinity.[1][2]
Q2: Why is nonspecific binding a concern when working with this compound?
This compound is a hydrophobic molecule.[3] Hydrophobic compounds have a tendency to interact nonspecifically with surfaces, such as microplate wells and sensor chips, as well as with proteins other than the intended target.[4][5] This can lead to inaccurate measurements of binding affinity and enzyme inhibition, resulting in false positives or misleading structure-activity relationships (SAR).
Q3: What are the typical signs of nonspecific binding in my assay?
Common indicators of nonspecific binding include:
-
High background signal in control wells (e.g., wells without the target enzyme).
-
Irreproducible results between replicate experiments.
-
A high degree of signal inhibition that does not correlate with the known potency of the compound.
-
In Surface Plasmon Resonance (SPR), significant binding to a reference surface without the immobilized target.[4]
Q4: Are there any known off-targets for this compound?
Troubleshooting Guides
Issue 1: High Background Signal in an Enzyme Inhibition Assay
High background signal can be a significant issue when working with hydrophobic molecules like this compound. This is often due to the compound binding to the assay plate or other components of the reaction mixture.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background signal.
Recommended Solutions:
| Strategy | Recommended Concentration/Action | Rationale |
| Add a Non-ionic Detergent | 0.01% - 0.1% (v/v) Tween-20 or Triton X-100 | These detergents can disrupt hydrophobic interactions between this compound and plastic surfaces without denaturing the enzyme.[6] |
| Incorporate a Carrier Protein | 0.1 - 1 mg/mL Bovine Serum Albumin (BSA) | BSA can bind nonspecifically to surfaces, effectively blocking sites that this compound might otherwise occupy. It can also help to solubilize hydrophobic compounds.[4][7] |
| Use Low-Binding Assay Plates | Switch from standard polystyrene plates | Low-binding plates are surface-treated to be more hydrophilic, reducing the potential for hydrophobic interactions. |
| Optimize Buffer Composition | Adjust pH and salt concentration | While less common for hydrophobic interactions, ensuring the buffer conditions do not exacerbate precipitation of the compound is important. |
Issue 2: Inconsistent Results in Surface Plasmon Resonance (SPR)
Nonspecific binding in SPR can lead to inaccurate kinetic and affinity data. This is particularly relevant for small, hydrophobic molecules like this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent SPR data.
Recommended Solutions:
| Strategy | Recommended Concentration/Action | Rationale |
| Optimize Running Buffer | Add 0.005% - 0.05% (v/v) Tween-20 | Helps to prevent the analyte from sticking to the sensor chip surface and microfluidics.[4] |
| Include a Carrier Protein | Add 0.1 mg/mL BSA to the running buffer | BSA acts as a blocking agent to reduce nonspecific binding to the sensor surface.[4] |
| Increase Salt Concentration | Increase NaCl concentration (e.g., to 250 mM) | Can help to mitigate nonspecific binding that has an electrostatic component. |
| Double Referencing | Subtract the signal from a reference flow cell and a blank injection | This data analysis step is crucial for correcting baseline drift and nonspecific binding. |
Experimental Protocols
Protocol: Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay
This protocol is adapted from established methods for measuring the inhibition of bacterial TrpRS by this compound.
Signaling Pathway:
Caption: Inhibition of TrpRS by this compound.
Materials:
-
Purified bacterial TrpRS
-
L-Tryptophan
-
ATP
-
This compound
-
Reaction Buffer: 0.1 M Tris-HCl (pH 8.0), 70 mM β-mercaptoethanol, 5 mM MgCl₂, 10 mM KF, 2 mM PPi
-
Assay Buffer Additives (for troubleshooting): Tween-20, BSA
-
Quench Buffer: Sodium acetate (pH 5.3), 1% SDS
-
Radiolabeled pyrophosphate ([³²P]PPi)
-
Thin-layer chromatography (TLC) plates (cellulose-PEI)
-
Phosphorimager
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Reaction Buffer, ATP, L-Tryptophan, and [³²P]PPi.
-
To address potential nonspecific binding, prepare parallel reaction mixtures containing either 0.05% Tween-20 or 0.5 mg/mL BSA in the Reaction Buffer.
-
Prepare serial dilutions of this compound.
-
-
Initiation:
-
Initiate the reaction by adding TrpRS to the reaction mixture. Final enzyme concentrations are typically in the nanomolar range (e.g., 30 nM).
-
-
Incubation:
-
Incubate the reactions at 37°C.
-
-
Quenching:
-
At various time points, take aliquots of the reaction and add them to the Quench Buffer to stop the reaction.
-
-
Analysis:
-
Spot the quenched reactions onto a TLC plate.
-
Separate the radiolabeled ATP from the PPi using an appropriate mobile phase (e.g., 0.75 M KH₂PO₄, pH 3.5 with 4 M urea).
-
Visualize and quantify the amount of [³²P]ATP formed using a phosphorimager.
-
-
Data Analysis:
-
Determine the initial reaction rates and calculate the IC₅₀ value for this compound. Compare the results from assays with and without additives to assess the impact on nonspecific binding.
-
Quantitative Data Summary:
| Parameter | Bacillus stearothermophilus TrpRS | Human cytosolic TrpRS |
| Kₘ (Tryptophan) | ~3 µM[8] | ~2 µM[1] |
| Kᵢ (this compound) | ~2 nM[8] | ~4 mM[1] |
This table clearly demonstrates the high affinity and selectivity of this compound for the bacterial enzyme.
By following these guidelines and protocols, researchers can more effectively address the challenges of nonspecific binding when working with this compound and obtain more accurate and reliable data in their biochemical assays.
References
- 1. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indolmycin and Mupirocin: Mechanism of Action and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two notable antibiotics, Indolmycin and mupirocin. Both compounds target the crucial process of protein synthesis in bacteria, but through distinct interactions with different aminoacyl-tRNA synthetases. This analysis is supported by available experimental data to offer a comprehensive overview for researchers in antimicrobial drug discovery and development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Mupirocin |
| Target Enzyme | Tryptophanyl-tRNA synthetase (TrpRS) | Isoleucyl-tRNA synthetase (IleRS) |
| Target Amino Acid | Tryptophan | Isoleucine |
| Mechanism of Inhibition | Competitive inhibitor of tryptophan binding | Competitive inhibitor of isoleucine binding |
| Spectrum of Activity | Primarily active against Gram-positive bacteria, with notable activity against Mycobacterium tuberculosis and some Gram-negative pathogens like Helicobacter pylori.[1] | Primarily active against Gram-positive bacteria, particularly Staphylococcus aureus (including MRSA) and Streptococcus pyogenes.[2] |
| Clinical Use | Not clinically approved for human use due to off-target effects on tryptophan metabolism.[3] | Widely used as a topical antibiotic for skin and soft tissue infections.[4] |
Mechanism of Action: A Tale of Two Synthetases
Both this compound and mupirocin exert their antibacterial effects by inhibiting the function of aminoacyl-tRNA synthetases (aaRS), a family of essential enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. This process, known as aminoacylation, is a prerequisite for the incorporation of amino acids into a growing polypeptide chain during protein synthesis. By disrupting this vital step, both antibiotics effectively halt bacterial protein production, leading to bacteriostasis and, at higher concentrations, bactericidal effects.
This compound: Targeting Tryptophan Incorporation
This compound is a structural analog of the amino acid tryptophan.[3][5] It selectively targets and inhibits bacterial tryptophanyl-tRNA synthetase (TrpRS). The inhibition is competitive with respect to tryptophan, meaning this compound binds to the same active site on the TrpRS enzyme that tryptophan would normally occupy.[3][5] This binding prevents the formation of tryptophanyl-adenylate, the activated intermediate in the aminoacylation reaction, thereby blocking the attachment of tryptophan to its tRNA and halting protein synthesis.[3][6]
dot
Caption: Mechanism of this compound Action.
Mupirocin: Halting Isoleucine Incorporation
Mupirocin, also known as pseudomonic acid A, is a natural product derived from Pseudomonas fluorescens.[4] It specifically and reversibly binds to bacterial isoleucyl-tRNA synthetase (IleRS), acting as a competitive inhibitor of isoleucine.[1] By occupying the isoleucine binding site on the enzyme, mupirocin prevents the formation of isoleucyl-tRNA, thus inhibiting the incorporation of isoleucine into bacterial proteins.[1][7] This targeted inhibition ultimately leads to the cessation of protein and RNA synthesis in susceptible bacteria.
dot
Caption: Mechanism of Mupirocin Action.
Quantitative Comparison of Inhibitory Activity
The following table summarizes key quantitative data for this compound and mupirocin, providing insights into their binding affinities and antibacterial potency. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions and the specific bacterial species and enzyme orthologs tested.
| Parameter | This compound | Mupirocin | Reference Organism/Enzyme |
| Inhibition Constant (Ki) | ~2 nM | ~24 - 33.5 nM (initial binding) | Bacillus stearothermophilus TrpRS (this compound)[3]; Staphylococcus aureus & Bacillus subtilis IleRS (Mupirocin) |
| Stabilized Complex Ki (K*j) | Not reported | ~50 pM | Staphylococcus aureus IleRS |
| Substrate Km | ~3 µM (Tryptophan) | ~0.4 - 2.9 µM (Isoleucine) | Bacillus stearothermophilus TrpRS (this compound); Staphylococcus aureus & Bacillus subtilis IleRS (Mupirocin) |
| Minimum Inhibitory Concentration (MIC) against S. aureus | ~0.125 - 2 µg/mL (MRSA)[1] | ≤ 1 µg/mL (susceptible strains)[8] | Methicillin-Resistant Staphylococcus aureus (MRSA) and susceptible strains |
| MIC against H. pylori | ~0.016 µg/mL | Not a primary indication | Helicobacter pylori |
Resistance Mechanisms
A critical aspect of any antibiotic is the potential for bacteria to develop resistance. The mechanisms of resistance to this compound and mupirocin are directly related to their specific targets.
This compound Resistance: Resistance to this compound can arise from mutations in the trpS gene, which encodes for TrpRS. These mutations can alter the tryptophan-binding site, reducing the affinity of this compound for the enzyme.
Mupirocin Resistance: Two main types of mupirocin resistance have been identified in staphylococci:
-
Low-level resistance (MICs 8 to 256 µg/mL): This is typically due to point mutations in the native chromosomal ileS gene, leading to changes in the IleRS enzyme that reduce mupirocin binding.[8]
-
High-level resistance (MICs ≥ 512 µg/mL): This is mediated by the acquisition of a plasmid-encoded gene, mupA (also known as ileS-2), which codes for a distinct, resistant form of IleRS. This plasmid-borne resistance is of significant clinical concern as it can be readily transferred between bacteria.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Stock solution of the antibiotic (this compound or mupirocin)
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[9]
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions, as well as to a growth control well (containing only CAMHB and bacteria) and a sterility control well (containing only CAMHB).
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[10]
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[10] The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD600).
dot
Caption: Broth Microdilution MIC Assay Workflow.
Aminoacyl-tRNA Synthetase Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the first step of the aminoacylation reaction, the ATP-pyrophosphate (PPi) exchange, which is dependent on the presence of the specific amino acid.
Materials:
-
Purified tryptophanyl-tRNA synthetase or isoleucyl-tRNA synthetase
-
[32P]-labeled pyrophosphate ([32P]PPi)
-
ATP, tryptophan or isoleucine, MgCl2
-
This compound or mupirocin stock solutions
-
Reaction buffer (e.g., Tris-HCl)
-
Activated charcoal
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, the specific amino acid (tryptophan or isoleucine), MgCl2, and [32P]PPi.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or mupirocin) to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified aaRS enzyme to the mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Precipitation: Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds the newly formed [32P]ATP, while the unincorporated [32P]PPi remains in solution.
-
Washing and Counting: Wash the charcoal pellet to remove any remaining free [32P]PPi. The amount of [32P]ATP bound to the charcoal is then quantified using a scintillation counter.
-
Data Analysis: The rate of ATP-PPi exchange is determined from the amount of [32P]ATP formed. Inhibition constants (Ki) can be calculated by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics.[7]
X-ray Crystallography of the Enzyme-Inhibitor Complex
This technique provides a high-resolution, three-dimensional structure of the antibiotic bound to its target enzyme, revealing the precise molecular interactions.
Procedure:
-
Protein Expression and Purification: Overexpress and purify the target aminoacyl-tRNA synthetase (TrpRS or IleRS).
-
Crystallization:
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[12]
Conclusion
This compound and mupirocin represent compelling examples of natural products that effectively target bacterial protein synthesis through the inhibition of aminoacyl-tRNA synthetases. While they share a common overarching mechanism, their specificity for different synthetases (TrpRS for this compound and IleRS for mupirocin) underscores the potential for developing a diverse array of antibiotics targeting this essential class of enzymes. The clinical success of mupirocin highlights the viability of this strategy, while the challenges faced by this compound due to off-target effects emphasize the critical importance of selectivity in drug design. Further research into the structural and mechanistic details of these and other aaRS inhibitors will undoubtedly pave the way for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From past to present, exploring the applications of mupirocin ointment: A comprehensive review - IP Indian J Clin Exp Dermatol [ijced.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.gskstatic.com [assets.gskstatic.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. youtube.com [youtube.com]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
Indolmycin vs. Tryptophanamide: A Comparative Guide to Tryptophanyl-tRNA Synthetase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of indolmycin and tryptophanamide as inhibitors of tryptophanyl-tRNA synthetase (TrpRS), a crucial enzyme in protein biosynthesis. Understanding the distinct mechanisms and binding affinities of these molecules is paramount for the development of novel antimicrobial agents and for dissecting the catalytic cycle of this essential enzyme.
Overview of TrpRS and its Inhibition
Tryptophanyl-tRNA synthetase (TrpRS) is a member of the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the highly specific attachment of amino acids to their cognate tRNAs.[1][2][3] This two-step process is fundamental for the fidelity of protein translation.[1] First, TrpRS activates tryptophan by catalyzing the formation of a tryptophanyl-adenylate (Trp-AMP) intermediate from tryptophan and ATP.[2][4] Subsequently, the activated tryptophan is transferred to the 3'-end of its cognate tRNA, tRNATrp.[1][2] The inhibition of TrpRS disrupts protein synthesis, leading to cell death, making it an attractive target for antimicrobial drug development.[5][6]
This compound, a natural product, is a potent and selective inhibitor of bacterial TrpRS.[1][5][6][7][8] It acts as a competitive inhibitor, binding to the same active site as the substrate tryptophan.[1][8][9] In contrast, tryptophanamide is a non-reactive analog of tryptophan and is often used experimentally to study the pre-transition state of the aminoacylation reaction.[1] While it binds to the active site, it does not exhibit the potent inhibitory activity of this compound.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and tryptophanamide in their interaction with TrpRS, primarily from studies on Bacillus stearothermophilus (BsTrpRS).
Table 1: Binding Affinity and Inhibition Constants
| Compound | Target Enzyme | Km for Tryptophan (µM) | Ki for Inhibitor (nM) | Fold Increase in Affinity (Inhibitor vs. Tryptophan) |
| This compound | BsTrpRS | 3 | 2 | ~1500 |
| Tryptophanamide | BsTrpRS | Not reported as an inhibitor | Not applicable | Not applicable |
Data extracted from steady-state kinetics experiments (PPi exchange assays).[1]
Table 2: Thermal Stability Effects on BsTrpRS
| Ligand | Change in Melting Temperature (ΔTm/Tm) |
| ATP | 3% |
| Tryptophan | 7% |
| Tryptophanamide | 7% |
Data from thermofluor assays, indicating the stabilizing effect of ligand binding.[1]
Mechanism of Action and Selectivity
This compound:
This compound's potent inhibition of bacterial TrpRS stems from its ability to stabilize a ground-state configuration of the enzyme-Mg2+-ATP complex.[1][7][8] Upon binding, this compound induces a conformational change in the active site that leads to a tighter coordination of the Mg2+ ion with the ATP phosphates. This altered coordination stabilizes the enzyme in an inactive state, preventing catalysis.[1][7][8]
A key feature of this compound is its remarkable selectivity for bacterial TrpRS over its eukaryotic cytosolic counterparts.[1][7][8] This selectivity, which can be as high as 106-fold, is attributed to steric hindrance and the inability of the eukaryotic enzyme to form the same stabilizing interactions with this compound that are observed in the bacterial enzyme.[1][7][8][10]
Tryptophanamide:
Tryptophanamide, as a tryptophan analog, binds to the active site of TrpRS but does not induce the same inhibitory conformational changes as this compound. Instead, it is used to trap the enzyme in a state that mimics the binding of the natural substrate, tryptophan, before the chemical reaction occurs (the pre-transition state).[1] Studies with tryptophanamide have been instrumental in understanding the structural rearrangements that occur in the active site during the catalytic cycle.[1] Even a modest substitution of tryptophanamide for tryptophan can prevent the proper repositioning of ATP required for catalysis in human cytosolic TrpRS.[1]
Experimental Protocols
Steady-State Enzyme Kinetics (PPi Exchange Assay)
This assay is used to determine the kinetic parameters of TrpRS, including Km for tryptophan and Ki for inhibitors like this compound.
Principle: The first step of the aminoacylation reaction, the formation of Trp-AMP, is reversible. In the presence of pyrophosphate (PPi), the enzyme will catalyze the exchange of [32P]PPi into ATP. The rate of this exchange is dependent on the concentrations of tryptophan and any competing inhibitor.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, [32P]PPi, and varying concentrations of tryptophan and the inhibitor (this compound).
-
Enzyme: Add purified TrpRS to initiate the reaction.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid and activated charcoal). The charcoal binds the [32P]ATP formed.
-
Filtration and Scintillation Counting: Filter the mixture to separate the charcoal-bound [32P]ATP from the free [32P]PPi. The radioactivity of the charcoal is then measured using a scintillation counter.
-
Data Analysis: The initial velocities are calculated and fitted to the appropriate Michaelis-Menten and competitive inhibition equations to determine Km and Ki values.
Thermofluor Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of a protein, which can be affected by ligand binding.
Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein. As the protein is heated and unfolds, more hydrophobic regions are exposed, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. Ligand binding typically stabilizes the protein, leading to an increase in Tm.
Protocol Outline:
-
Reaction Setup: In a 96-well plate, mix the purified TrpRS enzyme with the fluorescent dye and the ligand of interest (e.g., ATP, tryptophan, tryptophanamide) at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.
-
Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. The change in Tm in the presence of a ligand compared to the apo-enzyme indicates the stabilizing effect of the ligand.
Visualizing the Mechanisms
TrpRS Catalytic Cycle
Caption: The two-step catalytic cycle of Tryptophanyl-tRNA Synthetase (TrpRS).
This compound Inhibition Mechanism
Caption: Competitive inhibition of TrpRS by this compound, leading to a stabilized, inactive complex.
References
- 1. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of lineage-specific tRNA recognition by bacterial tryptophanyl-tRNA synthetase and its implications for inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophanyl-tRNA Synthetase [aars.online]
- 4. Tryptophanyl-tRNA synthetase mediates high-affinity tryptophan uptake into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by this compound Is Mechanism-based - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling Indolmycin Resistance: A Comparative Guide to TrpRS Mutations
For researchers, scientists, and drug development professionals, understanding the mechanisms of antibiotic resistance is paramount. This guide provides a comparative analysis of indolmycin resistance mutations in Tryptophanyl-tRNA synthetase (TrpRS), a critical enzyme in bacterial protein synthesis. By examining key mutations and their effects on enzyme kinetics, this document serves as a valuable resource for developing novel antimicrobial strategies that can overcome resistance.
This compound, a natural antibiotic produced by Streptomyces griseus, selectively inhibits bacterial TrpRS by competing with its natural substrate, tryptophan.[1][2] This inhibition disrupts protein synthesis, leading to bacterial cell death. However, the emergence of resistance mutations in the trpS gene, which encodes TrpRS, poses a significant challenge. This guide delves into the genetic basis of this resistance, presenting comparative data on the impact of specific mutations and detailing the experimental protocols required for their analysis.
Comparative Analysis of this compound Resistance in TrpRS Mutants
The development of resistance to this compound is often associated with specific amino acid substitutions in the TrpRS enzyme. These mutations can alter the binding affinity of the inhibitor, thereby reducing its efficacy. The following table summarizes key kinetic data for wild-type and mutant TrpRS enzymes, offering a quantitative comparison of their sensitivity to this compound.
| Organism | TrpRS Variant | Mutation | Tryptophan Km (µM) | This compound Ki (nM) | Fold Resistance (approx.) | Notes |
| Bacillus stearothermophilus | Wild-Type | - | 3 | 2 | - | Highly sensitive to this compound.[1] |
| Bacillus stearothermophilus | Mutant | H43N | - | - | - | This compound inhibition is weaker by 3.5 kcal/mol, suggesting a significant increase in Ki.[1] |
| Streptomyces coelicolor | TrpRS1 | - | - | - | Resistant | Naturally resistant to this compound.[2] |
| Streptomyces coelicolor | TrpRS2 | - | - | - | Sensitive | Sensitive to this compound.[2] |
| Streptomyces coelicolor | TrpRS1 Mutant | K9Q | - | - | Sensitive | Replacement of lysine with glutamine at position 9 abolishes resistance.[2] |
Experimental Protocols
The following section provides detailed methodologies for the genetic and biochemical analysis of this compound resistance in TrpRS.
Site-Directed Mutagenesis of the trpS Gene
This protocol describes the introduction of specific point mutations into the trpS gene using a method based on the QuikChange Site-Directed Mutagenesis protocol.
-
Primer Design: Design two complementary oligonucleotide primers, each containing the desired mutation in the center. The primers should be 25-45 bases in length, with a GC content of at least 40%, and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Prepare a PCR reaction containing the plasmid DNA with the wild-type trpS gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Thermal Cycling: Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Select for transformed colonies and verify the presence of the desired mutation by DNA sequencing.
Heterologous Expression and Purification of TrpRS
This protocol outlines the expression and purification of wild-type and mutant TrpRS proteins in E. coli.
-
Gene Expression: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the wild-type or mutant trpS gene, typically with an affinity tag (e.g., His-tag).
-
Cell Culture: Grow the transformed cells in a suitable medium at 37°C to an optical density (OD600) of 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Elution and Dialysis: Wash the column to remove unbound proteins and elute the target TrpRS protein. Dialyze the purified protein against a suitable storage buffer.
-
Purity Assessment: Assess the purity of the protein using SDS-PAGE.
TrpRS Enzymatic Activity Assay
The activity of TrpRS is typically measured by monitoring the aminoacylation of tRNA with radiolabeled tryptophan.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl2, DTT, tRNATrp, and [3H]-labeled tryptophan.
-
Enzyme Addition: Initiate the reaction by adding the purified TrpRS enzyme.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Precipitation: Stop the reaction and precipitate the tRNA and any charged tRNA-[3H]Trp using trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the precipitate on a filter, wash to remove unincorporated [3H]tryptophan, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
Determination of Kinetic Parameters (Km and Ki)
Kinetic parameters are determined by measuring enzyme activity at varying concentrations of substrate and inhibitor.
-
Km Determination: Perform the enzymatic activity assay with a fixed concentration of TrpRS and varying concentrations of tryptophan. Plot the initial reaction velocities against the tryptophan concentrations and fit the data to the Michaelis-Menten equation to determine the Km.
-
Ki Determination: To determine the inhibition constant (Ki) for this compound, perform the activity assay with varying concentrations of tryptophan in the presence of different fixed concentrations of this compound.[1]
-
Data Analysis: Analyze the data using a suitable model for competitive inhibition, such as a Dixon plot or by fitting the data to the competitive inhibition equation using non-linear regression analysis, to determine the Ki value.[1]
Selection of this compound-Resistant Mutants
This protocol describes the isolation of spontaneous bacterial mutants with resistance to this compound.
-
Bacterial Culture: Grow a large population of an this compound-sensitive bacterial strain in a non-selective liquid medium.
-
Plating on Selective Media: Plate a high density of the bacterial culture onto a solid medium containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Incubation: Incubate the plates until colonies appear. These colonies represent potential this compound-resistant mutants.
-
Isolation and Verification: Isolate individual colonies and re-streak them on selective media to confirm their resistance phenotype.
-
Genetic Analysis: Sequence the trpS gene from the resistant mutants to identify the mutations responsible for the resistance.
Visualizing the Molecular and Experimental Landscape
To better understand the processes involved in this compound resistance, the following diagrams illustrate the mechanism of action and the experimental workflow for its analysis.
References
Indolmycin: A Comparative Analysis of its Efficacy Against Drug-Resistant Bacteria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indolmycin's performance against other antibiotics, supported by experimental data. This compound demonstrates significant potential, particularly against challenging multi-drug resistant strains.
This compound, a naturally occurring antibiotic produced by Streptomyces species, exhibits a unique mechanism of action by targeting tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein synthesis. This mode of action distinguishes it from many other antibiotic classes and contributes to its effectiveness against strains that have developed resistance to frontline treatments. This guide synthesizes available data on this compound's cross-resistance profile, detailing its activity against key antibiotic-resistant bacteria and outlining the experimental protocols used to generate this data.
Quantitative Analysis of this compound Activity
The in vitro efficacy of this compound has been evaluated against a range of clinically significant antibiotic-resistant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against strains with defined resistance mechanisms.
Table 1: Comparative in vitro Activity of this compound against Staphylococcus aureus
| Bacterial Strain | Resistance Profile | This compound MIC (mg/L) | Mupirocin MIC (mg/L) | Fusidic Acid MIC (mg/L) |
| S. aureus 8325-4 | Wild-type | 0.25 | 0.06 | 0.06 |
| S. aureus RN4220 | Wild-type | 0.25 | 0.06 | 0.06 |
| S. aureus (MRSA) | Methicillin-Resistant | 0.125 - 2 | >1024 | 0.06 - >128 |
| S. aureus (VISA) | Vancomycin-Intermediate | 0.5 - 1 | 0.06 - >1024 | 0.125 - 64 |
| Mupirocin-Resistant S. aureus | High-level (plasmid) | 0.25 - 1 | >1024 | 0.06 - 0.125 |
| Mupirocin-Resistant S. aureus | Low-level (chromosomal) | 0.25 - 0.5 | 8 - 64 | 0.06 |
| Fusidic Acid-Resistant S. aureus | fusA mutation | 0.25 - 1 | 0.06 | >128 |
| Fusidic Acid-Resistant S. aureus | fusB determinant | 0.25 - 0.5 | 0.06 - 0.125 | 2 - 16 |
Data extracted from Hurdle, J. G., O'Neill, A. J., & Chopra, I. (2004). Anti-staphylococcal activity of this compound, a potential topical agent for control of staphylococcal infections. Journal of Antimicrobial Chemotherapy, 54(2), 549-552.[1][2]
The data clearly indicates that this compound retains its potency against S. aureus strains that are highly resistant to mupirocin and fusidic acid. This lack of cross-resistance is a significant advantage, suggesting that this compound could be a viable therapeutic option where these other topical agents have failed.
Experimental Protocols
The determination of cross-resistance between this compound and other antibiotics is primarily conducted through standardized antimicrobial susceptibility testing methods, most notably the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Cross-Resistance Testing
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium. To assess cross-resistance, a panel of bacterial strains with well-characterized resistance to various antibiotics is tested against the new compound (in this case, this compound) and a range of comparator antibiotics.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Select well-isolated colonies of the test bacteria from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC for each bacterial strain.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
-
Interpretation of Cross-Resistance:
-
Compare the MIC of this compound for the antibiotic-resistant strains to the MIC for the susceptible, wild-type strain.
-
A lack of significant change in the MIC of this compound against the resistant strains indicates an absence of cross-resistance.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action and resistance to this compound, as well as the experimental workflow for cross-resistance studies.
Conclusion
The available data strongly suggests that this compound is a promising antibiotic candidate, particularly for infections caused by mupirocin- and fusidic acid-resistant Staphylococcus aureus. Its unique mechanism of action targeting TrpRS results in a lack of cross-resistance with these commonly used topical agents. Further research is warranted to expand the cross-resistance studies to a broader range of multidrug-resistant pathogens to fully elucidate this compound's clinical potential. The standardized broth microdilution method provides a robust framework for these future investigations.
References
Comparative Analysis of Indolmycin's Bacteriostatic Efficacy Across Bacterial Species
For researchers and professionals in drug development, understanding the bacteriostatic landscape of novel and existing compounds is paramount. This guide provides a detailed comparison of the bacteriostatic effects of Indolmycin against various bacterial species, benchmarked against other relevant antibiotics. The data presented is compiled from multiple studies to offer a comprehensive overview for research and development purposes.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic effect by targeting a crucial step in bacterial protein synthesis. As a structural analog of tryptophan, it acts as a competitive inhibitor of prokaryotic tryptophanyl-tRNA synthetase (TrpRS). This enzyme is responsible for attaching tryptophan to its corresponding tRNA molecule, a process essential for the incorporation of tryptophan into nascent polypeptide chains during translation. By binding to the tryptophan-binding site of TrpRS, this compound effectively halts protein synthesis, thereby inhibiting bacterial growth and replication.
Comparative Bacteriostatic Activity
The bacteriostatic efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against various bacterial species in comparison to other bacteriostatic agents.
Against Staphylococcus aureus
This compound demonstrates potent bacteriostatic activity against a wide range of Staphylococcus aureus isolates, including strains resistant to other antibiotics like methicillin, mupirocin, and fusidic acid.[1][2]
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Bacterial Strains |
| This compound | 0.125 - 2 | 0.5 | - | MRSA [2] |
| This compound | 0.125 - 2 | - | - | Clinical isolates (MSSA, MRSA, VISA, Mupirocin-R, Fusidic Acid-R) [1] |
| This compound | 0.6 | - | - | S. aureus ATCC 13150 [3][4] |
| Linezolid | - | - | - | Geometric mean MIC of 1.178 - 1.582 for MRSA[5] |
| Clindamycin | <0.5 - >32 | - | 0.12 | Clinical isolates (including MRSA)[1][6] |
| Fusidic Acid | - | 0.12 | 0.12 | Clinical isolates (including MRSA)[7] |
| Mupirocin | 0.015 - 0.06 | - | - | Clinical isolates (including MRSA)[8] |
| Tetracycline | - | - | - | Tetracycline-resistant strains have MIC ≥ 16[9] |
MIC50 and MIC90 represent the minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Against Staphylococcus epidermidis
This compound and its derivatives have also shown significant activity against Staphylococcus epidermidis, a common cause of nosocomial and device-related infections.
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Bacterial Strains |
| This compound Derivatives | 0.125 - 2 | - | - | 21 clinical strains [10] |
| Linezolid | 4 - >256 | - | - | Clinical isolates (some resistant)[11][12][13] |
| Clindamycin | - | - | - | Some clinical isolates are resistant (MIC > 32)[6] |
| Fusidic Acid | 4 - 32 (resistant strains) | - | - | FA-resistant clinical isolates[14] |
| Mupirocin | <0.064 - >1024 | 0.125 | 0.19 | Clinical isolates[10] |
Activity Against Other Bacterial Species
This compound's spectrum of activity is primarily focused on Gram-positive bacteria. Notably, it has demonstrated activity against Bacillus subtilis with a reported MIC of 10.5 µg/mL for the ATCC 27142 strain.[3][4] Conversely, this compound and its derivatives have been reported to exhibit no significant antibacterial activity against Gram-negative bacteria such as Escherichia coli.[10]
Experimental Protocols
The determination of MIC is a fundamental assay in assessing the bacteriostatic effect of an antimicrobial agent. The broth microdilution method is a standardized and widely used technique.
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of this compound.
-
Preparation of Antibiotic Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for serial dilutions.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the starting this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.
-
-
Inoculum Preparation:
-
Culture the bacterial strain to be tested on an appropriate agar medium overnight.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted antibiotic and to a positive control well (containing only broth and inoculum).
-
A negative control well (containing only broth) should also be included to ensure sterility.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Conclusion
This compound demonstrates significant bacteriostatic activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, including multidrug-resistant strains. Its efficacy is comparable to or, in the case of some derivatives, superior to other established antibiotics for these species. The lack of activity against Gram-negative bacteria like E. coli suggests a narrower spectrum of activity. The detailed mechanism of action and the provided experimental protocols offer a solid foundation for further research and development of this compound and its analogs as potential therapeutic agents.
References
- 1. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC and serum bactericidal activity of clindamycin against methicillin-resistant and -sensitive staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake of this compound in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake of this compound in gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staphylococcus epidermidis isolates from nares and prosthetic joint infections are mupirocin susceptible - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Linezolid Dependence in Staphylococcus epidermidis Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Investigation of a linezolid-resistant Staphylococcus epidermidis outbreak in a French hospital: phenotypic, genotypic, and clinical characterization [frontiersin.org]
- 14. The Dissemination of Fusidic Acid Resistance Among Staphylococcus epidermidis Clinical Isolates in Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Indolmycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Indolmycin, a potent inhibitor of bacterial tryptophanyl-tRNA synthetase, has garnered significant attention as a promising antibiotic candidate. Its unique structure, featuring a substituted indole moiety linked to an oxazolinone ring, has inspired numerous synthetic efforts aimed at both the total synthesis of the natural product and the generation of analogs with improved pharmacological properties. This guide provides a comparative overview of the key synthetic strategies developed to date, offering insights into their efficiency, stereoselectivity, and applicability for analog synthesis.
Total Synthesis of this compound: A Race for Efficiency and Stereocontrol
Several distinct approaches for the total synthesis of (-)-indolmycin have been reported, each with its own set of advantages and challenges. The primary hurdles in these syntheses typically involve the stereoselective construction of the two contiguous chiral centers and the formation of the sensitive oxazolinone ring.
A landmark practical and stereoselective route was developed by Hasuoka and colleagues.[1] Their strategy hinges on three key transformations: a regioselective Grignard reaction to couple the indole nucleus with a chiral epoxy ester, a diastereoselective cyclization to form the oxazolinone ring, and a final amine exchange to install the requisite methylamino group. This approach is notable for its high overall yield and excellent stereocontrol.
Earlier asymmetric syntheses, such as the one reported by Takeda and Mukaiyama, employed chiral auxiliaries to establish the desired stereochemistry.[2] Their route features the asymmetric alkylation of an enolate derived from an indole-containing starting material, followed by a series of functional group manipulations and a final cyclization to furnish this compound. While effective in achieving asymmetry, this route generally involves more steps and may have a lower overall yield compared to more recent methods.
Other notable total syntheses include a formal synthesis by Akita and coworkers, which proceeds through the key intermediate, (+)-indolmycenic ester,[3] and an early synthesis of racemic this compound by Dirlam and his team.[4]
The biosynthetic pathway of this compound has also been elucidated, revealing a fascinating enzymatic assembly from L-tryptophan and L-arginine precursors.[5] This understanding has paved the way for innovative chemoenzymatic and semi-synthetic approaches.
Comparative Analysis of this compound Total Syntheses
For a direct comparison, the following table summarizes the key quantitative data for some of the prominent total syntheses of this compound.
| Synthetic Route | Key Strategy | Starting Material | Number of Steps | Overall Yield (%) | Stereocontrol |
| Hasuoka et al. (2001) [1] | Regioselective coupling, diastereoselective oxazolone formation, amine exchange | Optically active trans-epoxy ester | 5 | 22 | High |
| Takeda & Mukaiyama (1980) [2] | Asymmetric synthesis using a chiral auxiliary | (2R,3S)-3,4-dimethyl-2-phenylperhydro-l,4-oxazepine-5,7-dione | >10 | Not explicitly stated | High |
| Akita et al. (1990) [3] | Formal synthesis via (+)-indolmycenic ester | (2S, 3R)-epoxybutyrate | Multiple steps | Not applicable (formal) | High |
| Dirlam et al. (1986) [4] | Synthesis of (±)-indolmycin | Not specified | Not specified | Not specified | Racemic |
Synthesis of this compound Analogs: Exploring Structure-Activity Relationships
The development of synthetic routes to this compound has been instrumental in enabling the synthesis of a wide array of analogs. These efforts are crucial for probing the structure-activity relationship (SAR) and for identifying derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Chemoenzymatic and Semi-Synthetic Approaches
A powerful strategy for generating this compound analogs involves a hybrid chemoenzymatic or semi-synthetic approach. This method leverages the efficiency of microbial fermentation to produce key chiral intermediates, which are then chemically modified to yield the final products. Researchers have successfully engineered E. coli to produce indolmycenic acid and its halogenated derivatives.[6] These intermediates can then be converted to the corresponding this compound analogs in a straightforward three-step chemical sequence. This platform has proven effective for producing 5-, 6-, and 7-fluoro-indolmycin, which have shown modest antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]
Modifications of the Indole Ring
Substitutions on the indole ring have been a major focus of analog synthesis. For instance, 5-hydroxy- and 5-methoxythis compound have been prepared through precursor-directed biosynthesis by feeding the corresponding substituted tryptophans to the this compound-producing organism.[5] These analogs have demonstrated slightly improved bioactivity compared to the parent compound.
Modifications at Other Positions
Researchers have also explored modifications at other positions of the this compound scaffold. A 4"-methylated analog of this compound was synthesized and found to exhibit improved activity against Mycobacterium tuberculosis.[3]
Experimental Protocols
Key Experiment: Diastereoselective Oxazolone Ring Formation (Hasuoka et al.)
Objective: To construct the central oxazolinone ring of this compound with high diastereoselectivity.
Procedure:
-
To a solution of the hydroxy ester intermediate in tert-butanol is added guanidine and potassium tert-butoxide at room temperature.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, the 2-amino-oxazolinone intermediate, is purified by column chromatography on silica gel.
Note: This procedure is a generalized representation. For precise quantities, reaction times, and purification details, please refer to the original publication.[1]
Visualizing the Synthetic Pathways
To better illustrate the logic and workflow of the different synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound.
Caption: Key steps in the Hasuoka synthesis of this compound.
Caption: Chemoenzymatic approach to this compound analogs.
References
- 1. Development of a stereoselective practical synthetic route to this compound, a candidate anti-H. pylori agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An engineered biosynthetic–synthetic platform for production of halogenated this compound antibiotics - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Investigate Natural Product this compound and the Synthetically Improved Analogue Toward Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An engineered biosynthetic–synthetic platform for production of halogenated this compound antibiotics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05843B [pubs.rsc.org]
- 5. In vitro reconstitution of this compound biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Indolmycin: A Procedural Guide for Laboratory Professionals
The proper disposal of antibiotics is critical to prevent environmental contamination and mitigate the rise of antimicrobial resistance.[1][2] Indolmycin, an antibiotic that inhibits prokaryotic tryptophanyl-tRNA synthetase, requires careful handling and disposal to ensure the safety of laboratory personnel and the surrounding ecosystem.[3][4] This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound waste in a research environment.
While Safety Data Sheets (SDS) for this compound indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), general precautions are necessary.[5][6][7] The most critical instruction is to prevent its entry into the environment.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound in any form.
-
Environmental Protection: Under no circumstances should this compound or its solutions be allowed to enter sewers, surface water, or ground water.[5] This is the most critical environmental precaution.
-
Spill Management: In case of a spill, collect the material mechanically (for solids) and place it in a designated, sealed container for chemical waste disposal. Avoid generating dust.
This compound: Key Properties for Handling and Storage
The following table summarizes essential quantitative data and properties for this compound, relevant to its handling in a laboratory setting.
| Property | Value | Citation |
| CAS Number | 21200-24-8 | [5] |
| Molecular Formula | C₁₄H₁₅N₃O₂ | [3] |
| Molecular Weight | 257.3 g/mol | [3] |
| Appearance | A solid | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [3] |
| Storage Temperature | Recommended at -20°C or -80°C for long-term storage of solutions | [4] |
| Stability | ≥ 4 years | [3] |
| Acute Toxicity (LD50) | Subcutaneous LD50: 800 mg/kg (mouse) | [5] |
This compound Disposal Workflow
The following workflow provides a logical relationship for determining the proper disposal stream for various types of this compound-containing waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste. These are based on general best practices for antibiotic and chemical waste; always prioritize your institution's specific Environmental Health and Safety (EHS) protocols.[8][9]
Unused/Expired Pure this compound and Concentrated Stock Solutions
Concentrated antibiotic solutions are typically treated as hazardous chemical waste.[8]
-
Step 1: Containerization: Place the original vial of pure, unused, or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Step 2: Segregation: Collect concentrated stock solutions (e.g., in DMSO or ethanol) in a designated, compatible liquid chemical waste container. Do not mix with other waste streams unless permitted by your EHS office.
-
Step 3: Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound" and the solvent), and any other information required by your institution.
-
Step 4: Disposal Request: Arrange for pickup and disposal through your institution's EHS department. Do not discard in regular trash or pour down the drain.
Dilute this compound-Contaminated Liquid Waste (e.g., Cell Culture Media)
The heat stability of this compound during autoclaving is not well-documented. While autoclaving destroys pathogens, it may not deactivate the antibiotic itself.[8] Therefore, a cautious approach is recommended.
-
Step 1: Initial Assessment: Consult your institutional EHS guidelines for disposal of media containing antibiotics.[8] Some institutions may have specific protocols.
-
Step 2: Precautionary Chemical Waste Disposal (Recommended):
-
Collect the used media in a clearly labeled, leak-proof container.
-
Label it as "Aqueous Waste containing this compound."
-
Arrange for disposal via your institution's chemical waste program.
-
-
Step 3: Autoclaving (If Permitted by EHS): If your EHS office has determined that autoclaving is sufficient for this compound, first decontaminate the media by autoclaving. After it has cooled, it may be permissible to pour it down the drain. However, chemical waste disposal remains the safest option to prevent environmental release.
This compound-Contaminated Solid Waste
This category includes items like pipette tips, serological pipettes, culture plates, flasks, and gloves that have come into contact with this compound.
-
Step 1: Segregation: Separate solid waste based on its potential hazards.
-
Biohazardous Chemical Waste: If the items were also used with infectious agents (e.g., bacteria, cell lines), they should be disposed of in a designated biohazardous sharps or solid waste container.
-
Chemical Waste: If not biohazardous, dispose of the items in a container designated for solid chemical waste.
-
-
Step 2: Containerization: Use appropriate, puncture-resistant containers for sharps and clearly labeled bags or bins for other solid waste.
-
Step 3: Final Disposal: The waste will typically be collected by your EHS office for final disposal, which is often incineration for both biohazardous and chemical waste.[10]
By adhering to these procedures, researchers can minimize risks and ensure that this compound is managed in a way that is safe, responsible, and compliant with environmental regulations.
References
- 1. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. (-)-Indolmycin - Safety Data Sheet [chemicalbook.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
Personal protective equipment for handling Indolmycin
Essential Safety and Handling Guide for Indolmycin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is imperative to ensure a safe working environment and maintain experimental integrity.[1][2][3]
Quantitative and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 21200-24-8[1][2][4] |
| Molecular Formula | C₁₄H₁₅N₃O₂[2][4] |
| Molecular Weight | 257.3 g/mol [4] |
| Form | Solid[4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol[4] |
| Acute Toxicity (LD50) | Subcutaneous (mouse): 800 mg/kg[1] |
| Storage Temperature | -20°C to -80°C[5] |
Personal Protective Equipment (PPE) and Safety Plan
While the Safety Data Sheet (SDS) for this compound states that no special measures or personal protective equipment are required, best laboratory practices mandate the use of PPE for handling any chemical agent to minimize exposure and prevent contamination.[1]
Recommended PPE for Handling this compound:
-
Eye Protection : Wear safety glasses with side shields or goggles to protect against splashes.[6]
-
Hand Protection : Use powder-free nitrile gloves.[7] Given that this compound is an antibiotic, preventing skin contact is a prudent measure to avoid unforeseen biological effects.
-
Body Protection : A standard laboratory coat should be worn to protect street clothing.[6] For activities with a higher risk of spills, a disposable gown made of a material resistant to chemical permeation is recommended.[7]
Operational and Disposal Plan:
This plan outlines the lifecycle of this compound in the laboratory, from receipt to disposal.
Receiving and Storage
-
Upon receipt, verify the integrity of the container.
-
Store the compound in a tightly sealed container at the recommended temperature, typically -20°C or -80°C, as specified on the product insert.[5]
Preparation of Stock Solutions (Experimental Protocol)
This protocol details the standard procedure for preparing a stock solution from solid this compound.
-
Pre-calculation : Determine the required mass of this compound and the volume of solvent needed to achieve the desired stock concentration.
-
Don PPE : Before handling the compound, put on a lab coat, safety glasses, and nitrile gloves.
-
Weighing : Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the required amount of solid this compound directly into the tube. Perform this step in a chemical fume hood or on a balance with a draft shield to minimize the risk of inhaling fine particles.
-
Solubilization : In a chemical fume hood, add the pre-calculated volume of the appropriate solvent (e.g., DMSO, Ethanol) to the tube containing the this compound powder.[4]
-
Mixing : Vortex the solution until the this compound is completely dissolved.
-
Labeling and Storage : Clearly label the tube with the compound name, concentration, solvent, and date of preparation. Store the stock solution at the recommended temperature (-20°C or -80°C) to maintain stability.[5]
Handling and Use
-
All work with this compound solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood or biosafety cabinet, to prevent aerosol inhalation.
-
Use appropriate, calibrated equipment for all measurements to ensure accuracy.
Spill Management
-
In case of a spill, ensure the area is well-ventilated.
-
Mechanically pick up any solid material.[1]
-
For liquid spills, absorb with an inert material (e.g., spill pads, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent or detergent, followed by water.
Disposal Plan
-
Dispose of all waste materials (including empty containers, used gloves, and contaminated labware) in accordance with local, state, and federal regulations for chemical waste.
-
Do not allow this compound to enter sewers or surface water.[1]
Procedural Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (-)-Indolmycin - Safety Data Sheet [chemicalbook.com]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
